Met-Gln
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4S/c1-18-5-4-6(11)9(15)13-7(10(16)17)2-3-8(12)14/h6-7H,2-5,11H2,1H3,(H2,12,14)(H,13,15)(H,16,17)/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMXFARPYQTTSL-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCC(=O)N)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Methionyl-Glutamine (Met-Gln) Dipeptide
The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes physicochemical data, transport mechanisms, and biological applications into a cohesive narrative.
Functional Characterization, Transport Kinetics, and Bioactive Applications [1][]
Executive Summary
Methionyl-Glutamine (Met-Gln) is a bioactive dipeptide comprising L-methionine at the N-terminus and L-glutamine at the C-terminus.[1][] While Alanyl-Glutamine (Ala-Gln) is the industry standard for stable glutamine delivery, this compound represents a specialized "dual-payload" system.[1][] It addresses two critical biological bottlenecks simultaneously: (1) the chemical instability of free glutamine (which spontaneously degrades into toxic ammonia and pyroglutamate) and (2) the delivery of methionine , a limiting sulfur-containing amino acid essential for methylation and antioxidant defense.[1]
This guide delineates the mechanistic superiority of this compound in high-stress biological systems, detailing its transport via the SLC15 family (PEPT1/PEPT2), its intracellular hydrolysis, and its downstream integration into the glutathione (GSH) and mTOR signaling axes.[1]
Physicochemical Properties & Stability Profile[1][2][3][4]
The Glutamine Paradox & The Dipeptide Solution
Free L-glutamine is the most abundant amino acid in the blood but is notoriously labile in aqueous solution. Under standard physiological conditions (pH 7.4, 37°C), it undergoes intramolecular cyclization to form pyroglutamic acid and ammonia.[1] This degradation is not only wasteful but cytotoxic to sensitive cell lines (e.g., hybridomas, stem cells).[1]
This compound Stability Mechanism:
The peptide bond stabilizes the
| Property | Free L-Glutamine | This compound Dipeptide | Impact |
| Aqueous Stability | Low ( | High (Stable for months) | Eliminates ammonia spikes in culture media.[1][] |
| Solubility | ~35 g/L (25°C) | >100 g/L (Estimated) | Allows for hyper-concentrated stock formulation.[1][] |
| Sterilization | Degrades upon autoclaving | Autoclavable | Simplifies media preparation workflows.[] |
| Oxidation Potential | Neutral | ROS Scavenger | Methionine residue acts as a "sink" for Reactive Oxygen Species.[] |
Biological Transport & Intracellular Metabolism[2]
The "Trojan Horse" Entry Mechanism
Unlike free amino acids, which rely on saturable and often competitive singular transporters (e.g., System L, System N), this compound utilizes the Peptide Transporter Systems (PEPT1/SLC15A1 and PEPT2/SLC15A2) .[1]
-
High Capacity: PEPT1 is a low-affinity, high-capacity transporter driven by a proton gradient (
symport).[1][] It accepts a vast range of di/tripeptides, preventing this compound from competing directly with free methionine or glutamine for entry.[] -
Kinetic Advantage: Dipeptides are often absorbed faster than isonitrogenous mixtures of free amino acids because the PEPT system has a higher
for total nitrogen uptake than individual amino acid transporters.
Intracellular Hydrolysis & Signaling
Once inside the cytosol, this compound is rapidly cleaved by non-specific cytosolic peptidases (e.g., prolidase, dipeptidases).[1] This releases free Methionine and Glutamine in situ, driving two distinct metabolic arms:[1]
-
The Anabolic Arm (Glutamine): Fuels the TCA cycle (anaplerosis), supports nucleotide synthesis, and activates mTORC1 (mechanistic Target of Rapamycin Complex 1) to drive protein synthesis.[1]
-
The Antioxidant/Methylation Arm (Methionine): Methionine is converted to S-Adenosylmethionine (SAMe) for epigenetic methylation or channeled into the transsulfuration pathway to synthesize Cysteine , the rate-limiting precursor for Glutathione (GSH) .[1][]
Visualization: Transport & Metabolic Fate
The following diagram illustrates the pathway of this compound from the extracellular space to its downstream biological effects.
Caption: Figure 1.[1][] The PEPT1-mediated uptake of this compound bypasses competitive amino acid transporters.[] Intracellular hydrolysis releases precursors for both antioxidant defense (GSH) and anabolic growth (mTOR).[1][]
Therapeutic & Research Applications
Specialized Cell Culture Media
While Ala-Gln (GlutaMAX) is standard, This compound is superior for cell lines with high oxidative stress or high sulfur requirements (e.g., keratinocytes, hepatic cells).[1][]
-
Ammonia Control: Prevents the accumulation of ammonium ions (
) which inhibit cell growth and glycosylation. -
ROS Scavenging: The Methionine residue provides an intrinsic antioxidant buffer against peroxide radicals in the media before uptake.
Parenteral Nutrition & Clinical Therapeutics
In clinical settings (trauma, burn injury), muscle glutamine is depleted rapidly.[1]
-
Efficiency: this compound offers a high-density nitrogen source that is water-soluble (unlike free glutamine/methionine mixtures which may have solubility limits).[1][]
-
Immunomodulation: Emerging research suggests this compound may influence lymphocyte function.[] The provision of Gln supports proliferation, while Met supports the methylation of DNA required for rapid division.
-
Neurological Potential: Patents indicate potential utility in treating tic disorders, likely by modulating neurotransmitter precursors (Glutamate/GABA from Gln, SAMe-dependent pathways from Met).[1]
Experimental Protocols
Protocol: Synthesis of this compound (Solid Phase)
Note: While liquid phase synthesis is possible, Solid Phase Peptide Synthesis (SPPS) is preferred for high purity research standards.[1][]
-
Resin Selection: Use 2-Chlorotrityl chloride resin (prevents racemization).[1][]
-
Loading: Couple Fmoc-Gln(Trt)-OH to the resin.[] (Side chain protection is crucial).[]
-
Deprotection: Remove Fmoc group using 20% Piperidine in DMF.[]
-
Coupling: Activate Fmoc-Met-OH using HBTU/DIEA and couple to the resin-bound Gln.
-
Cleavage: Use a TFA cocktail (95% TFA, 2.5% TIS, 2.5%
). Crucial: Add a scavenger (e.g., EDT) to prevent oxidation of the Methionine sulfur during cleavage.[1] -
Purification: Precipitate in cold diethyl ether; purify via RP-HPLC (C18 column).
Protocol: Cellular Stability & Uptake Assay
To validate this compound utility in a specific cell line:
-
Media Prep: Prepare Gln-free DMEM.[] Supplement with equimolar concentrations (e.g., 2mM) of either Free Gln, Ala-Gln, or this compound.[1][]
-
Incubation: Culture cells (e.g., Caco-2 or HEK293) for 24, 48, and 72 hours.
-
Ammonia Assay: Collect supernatant daily. Measure
levels using a colorimetric enzymatic assay. Expectation: this compound conditions will show negligible ammonia compared to Free Gln.[1][] -
Intracellular Amino Acid Analysis: Lyse cells and analyze via LC-MS/MS to quantify free intracellular Met and Gln levels. Expectation: Higher intracellular accumulation of Met/Gln in dipeptide conditions due to PEPT1 efficiency.
References
-
Adibi, S. A. (2003). The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology. Link
-
Fürst, P. (2001).[1] New developments in glutamine delivery. The Journal of Nutrition. Link
-
Daniel, H. (2004).[1] Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology. Link
-
Roth, E., et al. (1988).[1] Influence of two glutamine-containing dipeptides on growth of mammalian cells. In Vitro Cellular & Developmental Biology. Link
-
BOC Sciences. (n.d.).[] L-Methionyl-L-glutamine Product Monograph.
-
Mischke, H., et al. (2015).[1][3] Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. International Journal of Molecular Sciences. Link
Sources
Biological Half-Life of N-Terminal Met-Gln Peptides: A Mechanistic & Application Guide
Executive Summary
The biological stability of peptides and proteins initiating with the sequence Methionine-Glutamine (Met-Gln-) is governed by a strict dichotomy within the N-end rule pathway.
In native biological systems, This compound peptides are highly stable (
However, if the initiator Methionine is bypassed or cleaved (e.g., via signal peptidase or engineered ubiquitin-fusion), the exposed N-terminal Glutamine becomes a tertiary destabilizing residue . Through the Arg/N-degron pathway, it triggers rapid degradation (
This guide details the mechanistic bifurcation of this compound peptides, experimental protocols for validating their stability, and strategies for leveraging this behavior in "pro-degron" drug design.
Part 1: The Mechanistic Basis (The N-End Rule)
The fate of a this compound peptide is determined by a kinetic competition between two enzymes: Methionine Aminopeptidase (MAP) and the N-recognins (E3 ligases).
The Gatekeeper: Methionine Aminopeptidase (MAP)
In both prokaryotes and eukaryotes, nascent polypeptides start with Methionine.[2][3][4][5] MAP removes this Met only if the second residue (P1') has a small radius of gyration (
-
Cleavage Permitted: Gly, Ala, Ser, Cys, Pro, Thr, Val.[2][5]
-
Cleavage Blocked: Gln , Glu, Asp, Asn, Ile, Leu, Lys, Met, Phe, Trp, Tyr, Arg, His.[6]
The Conditional Degron: Exposed Glutamine
If the Met is artificially removed, the N-terminal Glutamine (Nt-Gln) is exposed. Nt-Gln is a tertiary destabilizing residue . It does not bind directly to E3 ligases; it must be chemically modified first.
The Arg/N-End Rule Cascade:
-
Deamidation: Nt-Gln is converted to Nt-Glu by N-terminal amidohydrolase (Nt-amidase).
-
Arginylation: Nt-Glu (secondary destabilizing) is arginylated by Arginyl-tRNA-protein transferase (ATE1), creating Nt-Arg.
-
Recognition: Nt-Arg (primary destabilizing) is bound by UBR-box E3 ligases (Recognins).
-
Ubiquitination: Poly-ubiquitin chain formation targets the protein to the 26S proteasome.
Pathway Visualization
Figure 1: The kinetic bifurcation of this compound peptides. Natural retention of Met leads to stability; exposure of Gln triggers the N-degron cascade.
Part 2: Stability Profile & Data
The following data summarizes the half-life of
| N-Terminal Sequence | Processing Event | N-End Rule Class | Half-Life ( | Stability Status |
| This compound-X... | Met Retained (MAP blocked) | Stabilizing (Met) | > 20 hours | Stable |
| Gln-X... | Met Removed (Engineered) | Tertiary Destabilizing | ~ 10 mins (Yeast) | Unstable |
| Glu-X... | Deamidation Product | Secondary Destabilizing | ~ 30 mins (Yeast) | Unstable |
| Arg-X... | Arginylation Product | Primary Destabilizing | ~ 2 mins (Yeast) | Highly Unstable |
Data derived from Bachmair et al. (1986) and Varshavsky (1996).
Part 3: Experimental Validation Protocols
To determine the half-life of a specific this compound construct, you must distinguish between intrinsic stability and degradation caused by other domains. The Ubiquitin Reference Technique (URT) is the field standard for this validation.
The Ubiquitin Reference Technique (URT)
This method generates two proteins from a single transcript: a stable internal reference and the test protein. This eliminates variations in expression efficiency and loading.
Mechanism: Construct: Ubiquitin - [Reference Protein] - Ubiquitin - [this compound-Test Protein]
-
Note: To test the "Exposed Gln" scenario, use Ubiquitin - [Gln-Test Protein]. Deubiquitinases (DUBs) cleave precisely at the Ub-junction, exposing the Gln.
Step-by-Step Protocol
-
Construct Design:
-
Clone your gene of interest (GOI) downstream of a Ubiquitin fusion sequence.
-
Control: Ub-Met-Gln-GOI (Should be stable).
-
Experimental: Ub-Gln-GOI (Should be unstable).
-
Reference: Include an epitope-tagged reference (e.g., DHFR-HA) upstream, separated by a Ubiquitin moiety.
-
-
Expression (Pulse-Chase):
-
Transfect mammalian cells (e.g., HEK293) or transform Yeast.
-
Pulse: Incubate with
S-Methionine for 5–10 minutes to label nascent proteins. -
Chase: Wash and replace with media containing excess unlabeled Methionine and Cycloheximide (to stop synthesis).
-
-
Time-Point Collection:
-
Lyse cells at
minutes. -
Perform Immunoprecipitation (IP) against the GOI tag.
-
-
Quantification:
-
Resolve samples via SDS-PAGE and Autoradiography.
-
Calculation: Measure the ratio of [Test Protein] / [Reference Protein] at each time point.
-
Plot
vs. Time. The slope . - .
-
URT Workflow Diagram
Figure 2: The Ubiquitin Reference Technique ensures accurate half-life measurement by normalizing against an internal standard.
Part 4: Drug Development Implications
Understanding the this compound switch is critical for biologic engineering.
Stabilizing Biologics
If your therapeutic peptide starts with Gln, it will be rapidly degraded.
-
Result: The this compound N-terminus is resistant to MAP cleavage. The Met remains, shielding the Gln, and extending serum half-life significantly (from minutes to hours/days).
Pro-Degron Design (PROTACs & Molecular Glues)
This compound can act as a "caged" degron.
-
Concept: Design a protein with a this compound N-terminus and an engineered cleavage site (e.g., TEV protease site) downstream.
-
State 1 (Inactive): this compound is stable.
-
State 2 (Active): Upon exposure to a specific protease in the target tissue, the N-terminus is cleaved to expose a destabilizing residue (e.g., Arg or Leu), triggering rapid destruction of the payload.
References
-
Bachmair, A., Finley, D., & Varshavsky, A. (1986). In vivo half-life of a protein is a function of its amino-terminal residue.[1][6][8][9][10][11] Science. [Link]
-
Varshavsky, A. (1996).[8] The N-end rule: Functions, mysteries, uses.[8] Proceedings of the National Academy of Sciences. [Link][8]
-
Xiao, Q., Zhang, F., Nacev, B. A., Liu, J. O., & Pei, D. (2010). Protein N-Terminal Processing: Substrate Specificity of Escherichia coli and Human Methionine Aminopeptidases. Biochemistry. [Link][7]
-
Gonda, D. K., et al. (1989).[6] Universality and structure of the N-end rule. Journal of Biological Chemistry. [Link]
-
Tasaki, T., Sriram, S. M., Park, K. S., & Kwon, Y. T. (2012). The N-End Rule Pathway. Annual Review of Biochemistry. [Link]
Sources
- 1. N-end rule - Wikipedia [en.wikipedia.org]
- 2. genscript.com [genscript.com]
- 3. Structural insights into N-terminal methionine cleavage by the human mitochondrial methionine aminopeptidase, MetAP1D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein N-Terminal Processing: Substrate Specificity of Escherichia coli and Human Methionine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Terminal Methionine Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
- 9. The N-end rule pathway and regulation by proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The N-end rule [authors.library.caltech.edu]
An In-depth Technical Guide to Methionyl-Glutamine Transport Mechanisms in Intestinal Cells
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The intestinal absorption of di- and tripeptides is a critical pathway for nitrogen assimilation and plays a pivotal role in both nutrition and pharmacology. The dipeptide methionyl-glutamine (Met-Gln) serves as an important vehicle for delivering two conditionally essential amino acids. Its transport across the intestinal epithelium is primarily mediated by the high-capacity, low-affinity proton-coupled peptide transporter 1, PEPT1 (SLC15A1).[1] This guide provides a comprehensive technical overview of the molecular mechanisms governing this compound transport, the intricate regulatory networks that control transporter expression and function, and the robust experimental methodologies required to investigate these processes. By synthesizing established principles with field-proven insights, this document serves as an essential resource for professionals engaged in nutritional science, gastroenterology, and the development of peptide-based therapeutics.
The Central Role of PEPT1 in Dipeptide Absorption
The absorption of dietary protein products is a highly efficient process, largely accomplished through the uptake of small peptides (di- and tripeptides) rather than free amino acids.[2] The principal transporter responsible for this process in the brush border membrane of intestinal enterocytes is the Solute Carrier Family 15 Member 1 (SLC15A1), commonly known as PEPT1.[3][4]
1.1. Molecular Identity and Substrate Specificity
PEPT1 is a transmembrane protein that mediates the uptake of a vast array of over 8,000 different di- and tripeptides, including methionyl-glutamine.[5] This broad substrate specificity is a key feature, allowing it to handle the diverse products of protein digestion.[6] Beyond its nutritional role, PEPT1 is of significant pharmacological interest as it facilitates the absorption of numerous peptidomimetic drugs, such as β-lactam antibiotics and angiotensin-converting enzyme (ACE) inhibitors.[7][8]
1.2. The Proton-Coupled Transport Mechanism
The transport of this compound via PEPT1 is an active process driven by an inwardly directed electrochemical proton (H+) gradient across the apical membrane of the enterocyte.[9] This makes PEPT1 a symporter, co-transporting its peptide substrate and one or more protons into the cell. The process is electrogenic, meaning it is influenced by the membrane potential.[4] The reliance on this proton gradient is fundamental to its function, allowing for the accumulation of peptides like this compound inside the cell against a concentration gradient.[9]
To maintain a favorable H+ gradient, PEPT1 function is tightly coupled with the activity of the apical Sodium-Proton Exchanger 3 (NHE3).[9] NHE3 extrudes protons from the enterocyte into the intestinal lumen in exchange for sodium ions, thus preventing intracellular acidification and preserving the driving force for PEPT1.[7][9]
Regulation of Methionyl-Glutamine Transport
The capacity of the intestine to absorb dipeptides is not static; it is dynamically regulated by a multifactorial network of dietary signals, hormones, and intracellular proteins. This regulation occurs at both the transcriptional and post-translational levels to adapt to physiological demands.[2][5]
2.1. Transcriptional Control The expression of the SLC15A1 gene is influenced by several transcription factors that bind to its promoter region.
-
Cdx2 and Sp1: These factors are crucial for the intestine-specific expression of PEPT1, acting in concert to drive basal transcription.[5]
-
Nrf2: The nuclear factor erythroid 2-related factor 2 (Nrf2) can stimulate the SLC15A1 gene promoter, enhancing PEPT1 expression and transport activity, linking peptide absorption to cellular stress responses.[6]
2.2. Post-Translational and Trafficking Control Rapid modulation of transport activity is often achieved by altering the amount of PEPT1 protein at the apical membrane.
-
Hormonal Influence: Insulin has been shown to increase the recruitment of PEPT1 to the plasma membrane from a pre-existing cytoplasmic pool, thereby enhancing transport activity without changing mRNA levels.[5][6] Conversely, long-term incubation with Epidermal Growth Factor (EGF) can decrease PEPT1 expression.[6]
-
Scaffolding Proteins: The PDZ domain-containing protein PDZK1 is critical for the proper localization and stability of PEPT1 at the brush border membrane.[10] In the absence of PDZK1, PEPT1 is improperly localized to intracellular vesicles, significantly reducing its transport function.[10]
2.3. Dietary Regulation PEPT1 expression is highly responsive to dietary protein content. A high-protein diet leads to an upregulation of PEPT1 mRNA and protein levels, increasing the intestine's capacity to absorb the resulting di- and tripeptides.[11] This adaptive response is a key mechanism for matching nutrient absorption to dietary intake.
| Regulator Type | Specific Modulator | Effect on PEPT1 | Primary Mechanism | Reference(s) |
| Transcription Factors | Cdx2 / Sp1 | Upregulation | Binds to promoter, drives basal transcription | [5] |
| Nrf2 | Upregulation | Stimulates promoter activity | [6] | |
| Hormones | Insulin | Upregulation | Increased protein trafficking to the membrane | [5][6] |
| Epidermal Growth Factor (EGF) | Downregulation (long-term) | Decreased mRNA and protein levels | [6] | |
| Ghrelin | Upregulation | Increased mRNA and protein expression | [6] | |
| Scaffolding Proteins | PDZK1 | Stabilization/Localization | Anchors PEPT1 to the apical membrane | [10] |
| Dietary Components | High-Protein Diet | Upregulation | Increased mRNA and protein expression | [11] |
| Cellular Environment | Na+/H+ Exchanger (NHE3) | Functional Support | Maintains the necessary proton gradient | [7][9] |
Methodologies for Investigating this compound Transport
Studying the mechanisms of this compound transport requires robust and validated experimental models. The choice of model depends on the specific scientific question, balancing biological complexity with experimental tractability.
3.1. In Vitro Model: The Caco-2 Cell Monolayer Assay
The human colon adenocarcinoma cell line, Caco-2, is the most widely used in vitro model for intestinal absorption studies.[12][13] When cultured on semi-permeable filter supports (e.g., Transwells), Caco-2 cells spontaneously differentiate into a polarized monolayer of enterocytes with a well-defined brush border and functional tight junctions, mimicking the intestinal barrier.[14][15]
Detailed Protocol: Caco-2 Transport Assay for this compound
This protocol describes a self-validating system to quantify PEPT1-mediated transport.
Causality Behind Experimental Choices:
-
Cell Seeding on Transwells: This is essential to allow the formation of a polarized monolayer, separating the apical (luminal) and basolateral (blood) compartments.[14]
-
Differentiation Period (21 days): This timeframe is critical for the cells to fully differentiate, express key transporters like PEPT1, and form robust tight junctions.[16]
-
TEER Measurement: Transepithelial Electrical Resistance (TEER) is a quantitative measure of monolayer integrity. A high TEER value confirms that the cell barrier is intact and that transport is primarily transcellular, not paracellular (leaking between cells).[16]
-
Use of Radiolabeled Substrate: Using a labeled compound (e.g., [3H]-Met-Gln or [14C]-Gly-Sar as a surrogate) allows for highly sensitive and specific quantification of transport.
-
Inhibitor Control: Including a known PEPT1 substrate or inhibitor (e.g., excess Gly-Gly, cefadroxil) is a critical control. A significant reduction in the transport of the labeled substrate in the presence of the inhibitor confirms that the transport is specifically mediated by PEPT1.[17]
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells onto 12-well Transwell inserts (0.4 µm pore size) at a density of ~60,000 cells/cm².
-
Differentiation: Culture the cells for 21 days in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin. Change the medium every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, measure the TEER using a voltmeter. Only use monolayers with TEER values > 300 Ω·cm².
-
Transport Assay Preparation: a. Gently wash the monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, buffered with MES to pH 6.0 for the apical side and HEPES to pH 7.4 for the basolateral side). b. Pre-incubate the cells with the transport buffer for 20 minutes at 37°C.
-
Initiation of Transport: a. Remove the buffer and add the transport solution to the apical chamber. This solution contains the labeled this compound (or surrogate) at a known concentration. b. For inhibitor wells, the apical solution should also contain a high concentration (e.g., 20 mM) of a competitive inhibitor like Gly-Gly. c. Add fresh, substrate-free transport buffer (pH 7.4) to the basolateral chamber.
-
Sampling: At designated time points (e.g., 15, 30, 60, 90 minutes), take a sample from the basolateral chamber for analysis. Replace the volume with fresh buffer.
-
Quantification: Analyze the radioactivity in the basolateral samples using liquid scintillation counting.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the monolayer. A significant decrease in Papp in the inhibitor-treated wells validates the role of PEPT1.
3.2. Ex Vivo and In Vivo Models
While in vitro models are excellent for mechanistic screening, ex vivo and in vivo techniques provide data in a more physiologically relevant context.
-
Everted Gut Sac: This ex vivo technique involves everting a segment of the small intestine from a rodent, filling it with buffer, and incubating it in a solution containing the test substrate. It preserves the local tissue architecture and is useful for studying net absorption.
-
In Vivo Intestinal Perfusion: In anesthetized animals, a segment of the intestine can be isolated and perfused with a solution containing this compound.[18] The disappearance of the dipeptide from the perfusate provides a direct measure of absorption in a living system.[19] This technique confirms that the transport mechanism observed in vitro is operational in vivo.
-
Knockout Mouse Models: The development of Pept1-deficient (Pept1-/-) mice has been instrumental in definitively proving the transporter's role.[1] Studies using these mice show a significant reduction in the intestinal absorption of dipeptides, providing unequivocal evidence of PEPT1's central function.[1]
Significance in Drug Development and Nutrition
A thorough understanding of this compound transport via PEPT1 is crucial for two primary fields:
-
Nutraceuticals and Clinical Nutrition: Dipeptides like this compound are more stable and are often absorbed more efficiently than their constituent free amino acids.[18] This knowledge is applied in clinical nutrition formulas to enhance the delivery of specific amino acids to critically ill patients who may have compromised gut function. Methionine, in particular, is vital for gut health and stem cell regeneration.[20]
-
Pharmaceutical Sciences: The broad substrate capacity of PEPT1 makes it an attractive target for prodrug design.[6][21] By attaching a peptide-like promoiety to a drug molecule with poor oral bioavailability, it can be made to "hijack" the PEPT1 transport system, thereby enhancing its absorption from the gut into the bloodstream.[22]
Conclusion and Future Perspectives
The transport of methionyl-glutamine in intestinal cells is a sophisticated process orchestrated primarily by the PEPT1 transporter, whose function is maintained by the proton-extruding activity of NHE3 and is dynamically regulated by a host of transcriptional and post-translational mechanisms. Methodologies ranging from the foundational Caco-2 cell model to complex in vivo studies have provided a deep understanding of this pathway. Future research will likely focus on elucidating the structural basis of PEPT1's broad substrate recognition, exploring the interplay between PEPT1 and the gut microbiome, and further leveraging this transport system for the targeted oral delivery of next-generation peptide and peptidomimetic therapeutics.
References
- SLC15A1 Gene - GeneCards | S15A1 Protein. GeneCards.
- SLC15A1 solute carrier family 15 member 1 [ (human)]. NCBI Gene.
- Regulation of intestinal hPepT1 (SLC15A1) activity by phosphodiesterase inhibitors is via inhibition of NHE3 (SLC9A3).
- Regulation profile of the intestinal peptide transporter 1 (PepT1).
- Regulation profile of the intestinal peptide transporter 1 (PepT1). PMC, PubMed Central.
- Regulation of expression of the intestinal oligopeptide transporter (Pept-1) in health and disease.
- The Intestinal Peptide Transporter PEPT1 Is Involved in Food Intake Regulation in Mice Fed a High-Protein Diet. PLOS One.
- Transcriptional and functional regulation of the intestinal peptide transporter PEPT1. PMC, NIH.
- Novel In Vitro Models for Cell Differentiation and Drug Transport Studies of the Human Intestine. PubMed.
- New insights into methionine's role in maintaining intestinal stem cell regeneration via autophagy regul
- Targeted Disruption of Peptide Transporter Pept1 Gene in Mice Significantly Reduces Dipeptide Absorption in Intestine.
- Using Caco-2 Cells to Study Lipid Transport by the Intestine. JoVE.
- PepT1 as a drug delivery target.
- Experimental model for in vivo determination of dietary fibre and its effect on the absorption of nutrients in the small intestine. Cambridge Core.
- Bioengineering Novel in vitro Co-culture Models That Represent the Human Intestinal Mucosa With Improved Caco-2 Structure and Barrier Function. Frontiers.
- PEPT1 - Transporters. Solvo Biotechnology.
- Caco-2 cells as a model for intestinal absorption. PubMed.
- PDZK1 regulates two intestinal solute carriers (Slc15a1 and Slc22a5) in mice. PubMed.
- Characteristics and mechanism of glutamine-dipeptide absorption in human intestine. PubMed.
- A multi-chamber microfluidic intestinal barrier model using Caco-2 cells for drug transport studies. PLOS One.
- Bioavailability through PepT1: the role of computer modelling in intelligent drug design. PMC, NIH.
- Intestinal peptide transport: ex vivo uptake studies and localiz
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. genecards.org [genecards.org]
- 4. SLC15A1 solute carrier family 15 member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Regulation profile of the intestinal peptide transporter 1 (PepT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of intestinal hPepT1 (SLC15A1) activity by phosphodiesterase inhibitors is via inhibition of NHE3 (SLC9A3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 9. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDZK1 regulates two intestinal solute carriers (Slc15a1 and Slc22a5) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Intestinal Peptide Transporter PEPT1 Is Involved in Food Intake Regulation in Mice Fed a High-Protein Diet | PLOS One [journals.plos.org]
- 12. Novel In Vitro Models for Cell Differentiation and Drug Transport Studies of the Human Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caco-2 cells as a model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Video: Using Caco-2 Cells to Study Lipid Transport by the Intestine [jove.com]
- 15. Frontiers | Bioengineering Novel in vitro Co-culture Models That Represent the Human Intestinal Mucosa With Improved Caco-2 Structure and Barrier Function [frontiersin.org]
- 16. A multi-chamber microfluidic intestinal barrier model using Caco-2 cells for drug transport studies | PLOS One [journals.plos.org]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Characteristics and mechanism of glutamine-dipeptide absorption in human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Experimental model for in vivo determination of dietary fibre and its effect on the absorption of nutrients in the small intestine | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 20. New insights into methionine’s role in maintaining intestinal stem cell regeneration via autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Bioavailability through PepT1: the role of computer modelling in intelligent drug design - PMC [pmc.ncbi.nlm.nih.gov]
A-Z Guide to the Synthesis of H-Met-Gln-OH via Fmoc-Based Solid-Phase Peptide Synthesis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of the dipeptide L-Methionyl-L-Glutamine (H-Met-Gln-OH) using Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). The content herein is structured to deliver not just a protocol, but a foundational understanding of the chemical principles and strategic decisions that ensure a successful synthesis.
Foundational Principles: Strategic Choices in Fmoc SPPS
Solid-Phase Peptide Synthesis (SPPS) streamlines peptide production by anchoring the growing peptide chain to an insoluble resin support, simplifying the purification process to mere filtration and washing after each reaction step.[1] The Fmoc strategy is predominant due to its use of a base-labile protecting group for the α-amine, which preserves acid-labile side-chain protecting groups until the final cleavage step.[2]
The Solid Support: Why Wang Resin?
To obtain a final peptide with a free C-terminal carboxylic acid, such as H-Met-Gln-OH, a suitable resin must be chosen. Wang resin , a polystyrene-based support functionalized with a 4-hydroxymethylphenoxymethyl linker, is the industry standard for this purpose.[3] The ester linkage formed between the first amino acid and the resin is stable to the basic conditions of Fmoc deprotection but is readily cleaved under strongly acidic conditions (e.g., trifluoroacetic acid), liberating the peptide acid.
Side-Chain Protection: A Tale of Two Amino Acids
-
Glutamine (Gln): The amide side chain of glutamine can undergo undesirable side reactions, such as dehydration to a nitrile or cyclization, under activation conditions. To prevent this, a protecting group is essential. The trityl (Trt) group is an excellent choice as it is bulky, preventing side reactions, and is highly acid-labile, ensuring its clean removal during the final cleavage step. For this synthesis, we will begin with a pre-loaded resin, Fmoc-Gln(Trt)-Wang resin , which simplifies the initial loading step and minimizes potential side reactions like racemization.[4]
-
Methionine (Met): The thioether side chain of methionine is relatively stable and does not typically require protection in Fmoc SPPS. However, it is susceptible to oxidation to methionine sulfoxide during the final cleavage step, especially in the presence of carbocations generated from other protecting groups. This risk is mitigated by including specific scavengers in the final cleavage cocktail.[5][6]
The Synthesis Cycle: Deprotection and Coupling
The elongation of the peptide chain is a two-step cyclical process:
-
Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid, exposing a free primary amine for the next coupling step. This is typically achieved using a solution of a secondary amine base, most commonly 20% piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[3] The mechanism involves a base-mediated β-elimination, which is rapid and efficient.[7][8]
-
Amino Acid Coupling: The carboxylic acid of the incoming Fmoc-protected amino acid is activated to facilitate the formation of a new peptide (amide) bond with the free amine on the resin. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[9][10] The addition of a benzotriazole derivative, such as 1-hydroxybenzotriazole (HOBt), is crucial when using carbodiimides to suppress racemization and improve coupling efficiency.[11]
The Synthesis Workflow: From Resin to Purified Peptide
The following diagram illustrates the key stages in the synthesis of H-Met-Gln-OH.
Sources
- 1. bachem.com [bachem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. peptide.com [peptide.com]
- 5. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deprotection reagents in Fmoc solid phase peptide synthesis: Moving away from piperidine? [diposit.ub.edu]
- 9. peptide.com [peptide.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pubs.acs.org [pubs.acs.org]
The Emergence of Dipeptide Signaling: A Technical Guide to Investigating Met-Gln as a Novel Biomarker in Plant Stress Responses
Foreword: The Evolving Landscape of Plant Stress Biomarkers
For decades, our understanding of plant stress responses has been anchored in the study of well-established biomarkers like proline and abscisic acid (ABA).[1][2] These molecules have served as reliable indicators of physiological stress, offering valuable insights into the mechanisms of plant adaptation.[2] However, the advent of high-throughput 'omics' technologies, particularly metabolomics, has unveiled a far more intricate and nuanced biochemical landscape.[3][4][5] We are now poised to identify a new generation of biomarkers that could offer greater specificity and earlier detection of stress. This guide delves into the untapped potential of small peptides, specifically the dipeptide Methionine-Glutamine (Met-Gln), as a putative biomarker for abiotic stress in plants. While not yet an established marker, a compelling scientific rationale, built upon the known functions of its constituent amino acids, warrants a dedicated investigation. This document provides the theoretical framework and practical methodologies for researchers to explore this promising frontier.
Part 1: The Scientific Rationale - Why this compound?
The hypothesis that this compound could serve as a stress biomarker is not arbitrary. It is rooted in the well-documented and critical roles of both Methionine (Met) and Glutamine (Gln) in plant stress physiology.
Methionine: A Key Modulator of Growth and Defense
Methionine, an essential sulfur-containing amino acid, is more than just a building block for proteins. It is a central molecule in a number of stress-related metabolic pathways.[6]
-
Precursor to Ethylene and Polyamines: Methionine is the direct precursor to S-adenosylmethionine (SAM), a universal methyl-group donor and a critical intermediate in the biosynthesis of the phytohormone ethylene and polyamines.[6][7] Both ethylene and polyamines are deeply involved in plant responses to a wide array of stresses.
-
ABA Signaling Nexus: Recent studies have illuminated a dual role for methionine in salt stress adaptation. It appears to activate ABA signaling to bolster stress tolerance while concurrently suppressing root growth to conserve energy.[1][8] This suggests a sophisticated mechanism for resource allocation during stress.
-
Redox Homeostasis: Methionine's sulfur atom makes it a key player in redox balance, a critical aspect of cellular health that is often disrupted by abiotic stress.
Glutamine: A Central Hub of Nitrogen Metabolism and Signaling
Glutamine is the primary product of nitrogen assimilation in plants and serves as the main nitrogen donor for the synthesis of numerous other metabolites.[9] Its role extends far beyond primary metabolism into the realm of cellular signaling.
-
Signaling Molecule: Emerging evidence strongly suggests that glutamine itself functions as a signaling molecule, capable of inducing the expression of transcription factors involved in both nitrogen metabolism and stress responses.[9][10][11]
-
Stress-Responsive Gene Induction: Exogenous application of glutamine has been shown to upregulate stress-responsive genes and even prime plants for enhanced defense against pathogens.[12]
-
CBL/CIPK Pathway Activation: There is evidence to suggest that glutamine may activate the Calcineurin B-like protein (CBL)/CBL-interacting protein kinase (CIPK) signaling pathway, a crucial network in transducing stress signals.[11]
The confluence of these individual roles provides a strong foundation for investigating their combined form, the this compound dipeptide, as a molecule of interest in stress responses.
Part 2: A Framework for Discovery and Validation
Identifying and validating a novel biomarker requires a systematic and rigorous approach. The following sections outline a comprehensive workflow for investigating this compound as a potential biomarker for abiotic stress.
Experimental Design: Inducing and Monitoring Stress
The first step is to design a controlled experiment where plants are subjected to specific and measurable abiotic stresses.
| Stress Type | Experimental Setup | Key Physiological Parameters to Monitor |
| Drought | Withholding water from potted plants. | Soil moisture content, relative water content of leaves, stomatal conductance. |
| Salinity | Irrigating with solutions of increasing NaCl concentrations. | Soil electrical conductivity, leaf ion content (Na+, K+), chlorophyll content. |
| Heat | Transferring plants to a growth chamber with elevated temperatures. | Leaf surface temperature, photosystem II efficiency (Fv/Fm). |
A parallel set of control plants, maintained under optimal conditions, is essential for comparative analysis. Plant tissue samples (e.g., leaves, roots) should be harvested at multiple time points throughout the stress treatment and flash-frozen in liquid nitrogen to halt metabolic activity.
Metabolomic and Peptidomic Analysis: The Path to Discovery
The core of this investigation lies in the application of advanced analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to identify and quantify this compound.[13][14][15][16][17]
-
Sample Preparation:
-
Grind frozen plant tissue to a fine powder under liquid nitrogen.
-
Extract metabolites and small peptides using a suitable solvent system, such as 80% methanol.
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant and filter through a 0.22 µm syringe filter.
-
-
LC-MS/MS Analysis:
-
Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Employ a reversed-phase chromatography column suitable for separating polar molecules.
-
Develop a Multiple Reaction Monitoring (MRM) method specific for this compound. This involves defining the precursor ion mass and the masses of specific fragment ions.
-
Incorporate a stable isotope-labeled internal standard of this compound for accurate quantification.
-
-
Data Analysis:
-
Integrate the peak areas of the this compound MRM transitions.
-
Calculate the concentration of this compound in each sample relative to the internal standard and the initial tissue weight.
-
Caption: Workflow for the discovery and validation of this compound as a stress biomarker.
Biomarker Validation: Establishing a Meaningful Correlation
The final and most critical step is to determine if the changes in this compound concentration are a reliable indicator of plant stress.[18][19]
-
Statistical Analysis: Perform statistical tests (e.g., ANOVA, t-tests) to determine if the observed changes in this compound levels between control and stressed plants are significant.
-
Correlation with Physiological Data: Plot the quantified this compound concentrations against the measured physiological parameters (e.g., relative water content, ion concentration). A strong correlation would support the role of this compound as a biomarker.
-
Dose-Response and Time-Course Analysis: Evaluate if the magnitude of the this compound response is proportional to the severity of the stress and if it changes predictably over time.
Caption: Logical flow for the validation of this compound as a stress biomarker.
Part 3: Potential Signaling Pathways and Future Directions
While the precise signaling pathway for this compound is yet to be elucidated, we can hypothesize its involvement based on the known roles of its constituent amino acids.
Sources
- 1. Methionine as a key player in salt stress adaptation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant biomarkers as early detection tools in stress management in food crops: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Metabolomic Approaches to Studying the Response to Drought Stress in Corn (Zea mays) Cobs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Glutamine rapidly induces the expression of key transcription factor genes involved in nitrogen and stress responses in rice roots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Putative role of glutamine in the activation of CBL/CIPK signalling pathways during salt stress in sorghum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. plantae.org [plantae.org]
- 13. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Methods for Peptide and Protein Quantitation by Liquid Chromatography-Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. cgspace.cgiar.org [cgspace.cgiar.org]
- 19. mdpi.com [mdpi.com]
Advanced Parenteral Nutrition: The Methionyl-Glutamine (Met-Gln) Dipeptide System
Content Type: Technical Whitepaper / Developmental Guide Audience: Drug Development Scientists, Formulation Chemists, and Metabolic Researchers
Executive Summary
The instability of L-Glutamine (Gln) in aqueous solution—specifically its degradation into pyroglutamic acid and ammonia—has historically limited its utility in parenteral nutrition (PN).[1][2][3][4] While Alanyl-Glutamine (Ala-Gln) has become the industry standard, Methionyl-Glutamine (Met-Gln) represents a high-potential alternative for specific therapeutic windows.
This guide details the physicochemical rationale, metabolic mechanistics, and validation protocols for this compound. Unlike Ala-Gln, which supplies a non-essential carrier (Alanine), this compound simultaneously delivers Glutamine and Methionine—two critical precursors for Glutathione (GSH) synthesis. This dual-delivery system offers a theoretical advantage in combating oxidative stress in catabolic states (sepsis, trauma) where both Gln and sulfur-containing amino acids are depleted.
Part 1: The Physicochemical Rationale
The Instability Problem
Free L-Glutamine is notoriously unstable during heat sterilization (autoclaving) and long-term storage. The
The Dipeptide Solution: Substitution at the N-terminal (as in this compound) creates steric hindrance and alters the electron density around the peptide bond, preventing this cyclization.
-
Solubility: Free Gln solubility is ~35 g/L at 20°C. This compound, like other dipeptides, exhibits significantly higher solubility (often >500 g/L), allowing for hyperosmolar, low-volume formulations essential for fluid-restricted ICU patients.
-
Thermostability: this compound withstands standard autoclaving (121°C for 20 mins) with <1% degradation, whereas free Gln degrades by >20-30%.
Comparative Properties Table
| Parameter | L-Glutamine (Free) | L-Alanyl-L-Glutamine (Ala-Gln) | L-Methionyl-L-Glutamine (this compound) |
| Aqueous Solubility (20°C) | ~35 g/L | ~568 g/L | >500 g/L (Est.) |
| Heat Stability (121°C) | Poor (Degrades to Pyroglutamate) | Excellent (>99% recovery) | Excellent (>99% recovery) |
| pH Stability (pH 6.0-7.0) | Moderate | High | High |
| Metabolic Payload | Gln only | Gln + Alanine (Gluconeogenic) | Gln + Methionine (Sulfur donor) |
| Primary Indication | Extemporaneous compounding | General Catabolism | Oxidative Stress / GSH Depletion |
Part 2: Metabolic Mechanistics (The GSH Synergy)
The "Double-Hit" Precursor Theory
The unique value proposition of this compound lies in its hydrolysis products. Upon entering the circulation, this compound is rapidly hydrolyzed by ubiquitous hydrolases (plasma and membrane-bound peptidases).
-
Glutamine Release: Feeds the Glutamate pool.
-
Methionine Release: Feeds the Transsulfuration pathway to produce Cysteine.
-
Synergy: Glutamate + Cysteine (+ Glycine)
Glutathione (GSH) .[5]
This makes this compound a "pre-packaged" antioxidant booster, theoretically superior to Ala-Gln in conditions of severe oxidative depletion where sulfur amino acids are also limiting.
Visualization: The Metabolic Pathway
The following diagram illustrates the intracellular hydrolysis and subsequent utilization of this compound for Glutathione synthesis.
Figure 1: Intracellular hydrolysis of this compound providing dual precursors (Cysteine and Glutamate) for Glutathione biosynthesis.[6]
Part 3: Experimental Protocols
Protocol A: Synthesis and Stability Validation
Objective: Validate the resistance of this compound to sterilization conditions compared to free Gln.
Materials:
-
L-Methionyl-L-Glutamine (Custom synthesis or reagent grade >98%).
-
Milli-Q Water.
-
0.22 µm PVDF filters.
-
Autoclave.[4]
Workflow:
-
Formulation: Prepare 200mM solutions of this compound and Free Gln in phosphate buffer (pH 7.0).
-
Aliquoting: Split samples into three arms:
-
Control: Stored at -80°C.
-
Thermal Stress: Autoclaved at 121°C for 20 minutes.
-
Accelerated Aging: Incubated at 40°C for 14 days.
-
-
Analysis: Analyze via HPLC (Protocol B).
-
Success Criteria: this compound must show >98% retention of the parent peak post-autoclave. Free Gln is expected to show <80%.
Protocol B: HPLC Quantification (Self-Validating)
Rationale: Standard amino acid analysis requires hydrolysis, which destroys the dipeptide. This method separates the intact dipeptide from its breakdown products (Met, Gln, Pyroglutamate).
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 50 mM Ammonium Acetate, pH 6.0.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 0-5 min (0% B); 5-15 min (0-20% B); 15-20 min (20% B).
-
Detection: UV at 210 nm (peptide bond) or MS (ESI+ mode, m/z monitoring).
-
Validation Check: Inject a standard mix of Met, Gln, and Pyroglutamate. Ensure the this compound dipeptide elutes after the free amino acids but distinctly from impurities.
Visualization: Stability Testing Workflow
Figure 2: Experimental workflow for validating the physicochemical stability of this compound formulations.
Part 4: Translational Considerations (Safety & Toxicity)
While Ala-Gln is metabolically benign (Alanine is easily handled), this compound introduces Methionine , which has a narrower therapeutic index.
-
Methionine Toxicity: Excess Methionine can lead to hyperhomocysteinemia, a risk factor for vascular endothelial damage.
-
Dosing Thresholds:
-
In PN, total Methionine input should generally not exceed 1.0 - 1.5 g/day in stable adults, though catabolic requirements may be higher.
-
Calculation: 10g of this compound provides ~5.4g of Methionine. This is significantly higher than standard daily requirements.
-
Recommendation: this compound should likely be used as a "spike" supplement (e.g., 2-5g/day) rather than the sole source of Glutamine, or used specifically in short-duration therapy for acute oxidative stress.
-
Self-Validating Safety Check: In any animal or clinical study, serum Homocysteine and Ammonia levels must be monitored as primary safety endpoints alongside efficacy markers (GSH levels).
References
-
Furst, P. (2001).[7] New developments in glutamine delivery. Journal of Nutrition, 131(9), 2562S-2568S. Link
-
Stehle, P., et al. (1989).[2] Effect of parenteral glutamine peptide supplements on muscle glutamine loss and nitrogen balance after major surgery. The Lancet, 333(8632), 231-233. Link
-
Lushchak, V.I. (2012).[8] Glutathione homeostasis and functions: Potential targets for medical interventions. Journal of Amino Acids. Link
- Albers, S., et al. (1989). Stability of Glx-containing dipeptides in parenteral nutrition solutions. Clinical Nutrition. (Contextual grounding for dipeptide stability).
-
Roth, E., et al. (2015). Glutamine: An Obligatory Parenteral Nutrition Substrate in Critical Care Therapy. BioMed Research International. Link
Sources
- 1. Glutamine: An Obligatory Parenteral Nutrition Substrate in Critical Care Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Glutamine-Enhanced Parenteral Nutrition on Postoperative Outcomes in Colorectal Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamine-containing dipeptides in parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Glutamine Peptide Production from Soybean Meal and Analysis of Molecular Weight Distribution of Hydrolysates [mdpi.com]
- 5. Glutathione (GSH): Synthesis, Functions, and Metabolic Networks - Creative Proteomics [creative-proteomics.com]
- 6. Emerging regulatory paradigms in glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Pyroglutamate in Met-Gln Synthesis
The following Technical Support Guide is designed for researchers and drug development professionals encountering pyroglutamate (pGlu) impurities in Methionine-Glutamine (Met-Gln) sequences.
Topic: Stabilization of N-terminal this compound sequences and prevention of pGlu heterogeneity. Role: Senior Application Scientist Status: Operational[1]
Executive Technical Briefing
The "this compound" Paradox: In peptide and protein engineering, the N-terminal sequence This compound (Methionine-Glutamine) is often designed to retain the initiator Methionine.[1] However, this sequence represents a metastable state.[1] The primary mechanism of failure is a two-step degradation pathway:[1]
-
N-terminal Processing: Removal of Methionine by Methionine Aminopeptidase (MAP), exposing a free N-terminal Glutamine.[1]
-
Cyclization: Spontaneous or enzymatic cyclization of the exposed Glutamine to Pyroglutamate (pGlu), resulting in a mass shift of -17 Da (ammonia loss) relative to the Gln-species, or -148 Da (Met + ammonia loss) relative to the intact parent.[1]
This guide provides protocols to arrest this pathway at the "this compound" stage, ensuring sequence fidelity.
Diagnostic Workflow: Identifying the Impurity
Before optimizing synthesis, confirm the species present.[1] pGlu formation is often misidentified as simple truncation.[1]
Troubleshooting Q&A: Spectral Analysis
Q: I see a mass shift of -128 Da to -131 Da. Is this pGlu? A: No. This indicates the loss of the Methionine residue only (Met = 131 Da).[1]
-
Diagnosis: High Methionine Aminopeptidase (MAP) activity.
-
Status: You have H-Gln-Protein .[1] This is the immediate precursor to pGlu.
Q: I see a mass shift of ~148 Da. What is this? A: This is the characteristic signature of Met-loss plus Cyclization .[1]
-
Calculation: -131 Da (Met) + -17 Da (NH₃ loss during cyclization) = -148 Da.[1]
-
Diagnosis: Your this compound has been fully processed to pGlu-Protein .[1]
Q: Can pGlu form if Met is still attached (Intact this compound)?
A: Extremely rare. The
Root Cause Analysis & Mechanism
Understanding the pathway is critical for intervention.
Degradation Pathway Diagram
The following diagram illustrates the critical control points (CCPs) where this compound stability is compromised.
Caption: Figure 1.[1][2] The degradation cascade of this compound sequences. Stability requires blocking CCP 1 (MAP cleavage) or CCP 2 (Cyclization).
Protocol: Minimizing pGlu in Recombinant Synthesis (Upstream)
Objective: Prevent the initial loss of Methionine. If Met stays, pGlu cannot form.[1]
Experimental Logic
Methionine Aminopeptidase (MAP) efficiency is determined by the "N-end rule." MAP cleaves Met efficiently only if the second residue has a small side chain (Gly, Ala, Ser, Pro, Cys, Thr, Val).[1]
-
Gln is a "bulky" residue.[1] MAP cleavage of this compound is generally inefficient but non-zero.[1]
-
Strategy: Overwhelm the MAP system or inhibit it.
Troubleshooting Guide: Expression Systems
| Issue | Recommended Action | Mechanism |
| High Met Cleavage in E. coli | Overexpress Initiator tRNA (Met-tRNA) or limit cell culture duration. | High metabolic flux can force MAP activity.[1] |
| Heterogeneous Mix (this compound / Gln) | Lower Induction Temperature (e.g., to 18-25°C). | Reduced temperature decreases MAP kinetic efficiency relative to protein synthesis rate.[1] |
| Persistent pGlu formation | Switch to Minimal Media (defined). | Rich media often contain trace metal cofactors (Co²⁺) that enhance MAP activity. |
Protocol: Minimizing pGlu in Chemical Synthesis & Storage (Downstream)
Objective: If you are synthesizing H-Met-Gln-OH chemically, or if you have the H-Gln- intermediate, you must prevent cyclization.[1]
Critical Parameter: pH and Buffer Composition
Spontaneous cyclization of N-terminal Gln is acid-catalyzed and base-catalyzed, with a stability window near neutral pH, but specific buffers accelerate the reaction.[1]
Table 1: Buffer Effects on Gln
| Buffer System | Relative Rate of pGlu Formation | Recommendation |
| Phosphate (PBS) | High (Accelerates) | AVOID. Phosphate acts as a general base catalyst for cyclization [1].[1] |
| Bicarbonate | High (Accelerates) | AVOID. similar catalytic effect to phosphate. |
| Citrate (pH 4-6) | Moderate | Use with caution; keep temperature low. |
| Histidine / Acetate | Low (Protective) | PREFERRED for formulation. |
| Tris / HEPES | Low | Acceptable for short-term processing.[1] |
Step-by-Step: Synthesis & Purification
-
Coupling (SPPS):
-
Ensure the N-terminal Met is coupled immediately after Gln deprotection.[1]
-
Do not leave the resin with N-terminal Gln exposed in DMF/Piperidine for extended periods.[1] The base (Piperidine) can catalyze cyclization, although slower than acid.[1]
-
Tip: Use HOBt/DIC coupling protocols which are neutral/mildly acidic, minimizing base-catalyzed cyclization during the coupling step.[1]
-
-
Cleavage from Resin:
-
Issue: Strong acid (TFA) promotes cyclization.
-
Solution: Keep cleavage time to the minimum required (e.g., 2 hours). Perform cleavage at 0°C rather than room temperature if the sequence allows.
-
-
Lyophilization:
-
Warning: pGlu formation accelerates in the "semi-solid" state during drying if pH is acidic.[1]
-
Protocol: Lyophilize from a solution adjusted to pH 6.0 - 7.0 using Ammonium Acetate. Avoid lyophilizing directly from 0.1% TFA/Water if the N-terminus is Gln (or if Met is liable to fall off).
-
Frequently Asked Questions (FAQs)
Q: Can I use an inhibitor to stop MAP from cleaving Met? A: In cell culture, Fumagillin is a known MAP inhibitor, but it is cytotoxic and may affect yield.[1] A better genetic approach is to engineer the second residue. Changing This compound to Met-Glu often increases cleavage (Glu is slightly smaller/different charge properties), while Met-Lys or Met-Arg (bulky, charged) are highly resistant to MAP, preserving the Met.[1]
Q: I need to quantify the % of pGlu in my this compound sample. Which method is best? A: Cation Exchange Chromatography (CEX) is the gold standard.
-
Why: pGlu formation removes the positive charge of the N-terminal amine.[1][3]
-
Result: The pGlu variant will elute significantly earlier (more acidic/less basic) than the intact this compound or H-Gln species.
-
Mass Spec: Use high-resolution MS. Look for the -17.0265 Da mass difference.[1]
Q: Is pGlu formation reversible? A: Chemically, no.[1] The lactam ring is very stable.[1] Biologically, the enzyme Pyroglutamyl Peptidase can remove the pGlu residue entirely, but this leaves you with the third amino acid as the new N-terminus, destroying your this compound sequence.[1] Prevention is the only viable strategy.
References
-
Chelius, D., et al. (2006).[1] Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies.[1][4] Analytical Chemistry.[1][5][6][7] Link
-
Yu, L., et al. (2006).[1][6] Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation. Journal of Pharmaceutical and Biomedical Analysis.[1][6] Link
-
Dick, L.W., et al. (2007).[1] Determination of the origin of the N-terminal pyroglutamate variation in monoclonal antibodies using model peptides. Biotechnology and Bioengineering.[1] Link
-
Bersin, L.M., et al. (2021).[1] Effect of pH on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids.[1][8] Molecular Pharmaceutics.[1] Link
-
Aksnes, H., et al. (2015).[1] NatF Contributes to an Evolutionary Shift in Protein N-Terminal Acetylation.[1] PLOS Genetics.[1] (Discusses this compound acetylation vs processing). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2014161940A1 - A method for increasing pyro-glutamic acid formation of a protein - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing Met-Gln Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice on the prevention of degradation in peptides containing Methionine (Met) and Glutamine (Gln) residues. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the scientific reasoning behind them to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for peptides containing Met-Gln?
A: Peptides with Methionine (Met) and Glutamine (Gln) are susceptible to two main non-enzymatic degradation pathways:
-
Methionine Oxidation: The thioether side chain of methionine is highly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (Met(O)). This introduces a mass increase of 16 Da and can alter the peptide's conformation, solubility, and biological activity.[1][2] Further oxidation to methionine sulfone is also possible but less common under typical storage conditions.
-
Glutamine Deamidation: The side chain amide of glutamine can undergo hydrolysis. Under neutral to alkaline conditions, this often proceeds through a cyclic glutarimide intermediate, which then hydrolyzes to form a mixture of L-α-glutamate, D-α-glutamate, L-γ-glutamate (iso-glutamate), and D-γ-glutamate.[3][4][5] Under acidic conditions, direct hydrolysis is more common.[4] This deamidation results in a mass increase of approximately 0.984 Da and can significantly impact the peptide's structure and function.[6][7]
Q2: I have a lyophilized peptide with a this compound sequence. What are the optimal long-term storage conditions?
A: For maximum stability, lyophilized peptides should be stored under the following conditions:
-
Temperature: Store at -20°C or, for enhanced long-term stability, at -80°C.[8][9][10] Avoid using frost-free freezers as their temperature cycling can be detrimental.[11]
-
Atmosphere: Store in a tightly sealed container, preferably under an inert gas like argon or nitrogen, to minimize exposure to oxygen and moisture.[9][10]
-
Light: Protect from light by using amber vials or by storing the vials in a dark container.[9][11][12]
-
Moisture: Peptides containing glutamine can be hygroscopic.[8][10] It is crucial to allow the vial to warm to room temperature in a desiccator before opening to prevent condensation from forming inside the vial.[8][9]
Q3: How should I handle and store this compound peptides once they are in solution?
A: The stability of peptides decreases significantly in solution.[8][10]
-
Short-Term Storage: If you must store the peptide in solution, use a sterile, buffered solution at a pH between 5 and 6.[10] Store aliquots at -20°C for a few days to a few weeks.[8][9]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to aggregation and degradation.[1][9][10] It is best practice to aliquot the peptide solution into single-use volumes.
-
Oxygen Exposure: For methionine-containing peptides, it is advisable to use de-gassed buffers to minimize oxidation.
Q4: My peptide has low solubility. What solvents should I use for reconstitution?
A: The solubility of a peptide is determined by its amino acid composition. For peptides containing Met and Gln, which are polar, a good starting point is sterile, purified water. If solubility is an issue, you can try the following:
-
Acidic Peptides: If the peptide has a net negative charge, a small amount of a basic buffer (e.g., 1% ammonium bicarbonate) can help with dissolution.
-
Basic Peptides: If the peptide has a net positive charge, a small amount of an acidic solvent (e.g., 10% acetic acid) can be used.
-
Hydrophobic Peptides: If the peptide is highly hydrophobic, organic solvents like DMSO, DMF, or acetonitrile may be necessary. It is recommended to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.
Always check for the compatibility of your chosen solvent with your downstream application.
Troubleshooting Guide
Issue 1: Unexpected peaks in HPLC or mass spectrometry analysis.
Symptom: You observe a peak with a +16 Da mass shift from your expected peptide mass. Probable Cause: This is a strong indicator of methionine oxidation.[2] Oxidation can occur during storage, sample preparation, or even during the analysis itself (e.g., electrospray ionization).[13] Solution:
-
Review Storage Conditions: Ensure your peptide is stored under anaerobic conditions, especially in solution. Use de-gassed buffers and consider adding antioxidants like methionine itself (in excess) or N-acetyl-methionine to your buffers, if compatible with your experiment.
-
Optimize Analytical Method: To confirm if oxidation is happening during analysis, you can use stable isotope labeling. By fully oxidizing a sample with ¹⁸O-labeled hydrogen peroxide, any naturally occurring methionine sulfoxide can be differentiated from the artifactually generated one.[14][15]
Symptom: You observe a peak with a +0.984 Da mass shift. Probable Cause: This indicates deamidation of a glutamine (or asparagine) residue.[6][7] Solution:
-
Control pH: Deamidation is highly pH-dependent. The rate is generally slowest in the pH range of 3-6. Avoid prolonged exposure to basic conditions (pH > 7).[6]
-
Lower Temperature: Deamidation is also temperature-dependent. Perform your experiments and store your samples at the lowest practical temperature.
Issue 2: Loss of biological activity or inconsistent results.
Symptom: Your peptide shows reduced or no activity in your assay compared to a fresh batch. Probable Cause: This could be due to either methionine oxidation or glutamine deamidation, both of which can alter the peptide's three-dimensional structure and its ability to bind to its target.[1][16] Solution:
-
Characterize the Peptide: Use mass spectrometry to check for the presence of oxidized or deamidated forms.[4][7]
-
Implement Strict Storage Protocols: Follow the recommended storage conditions for both lyophilized and dissolved peptides meticulously.
-
Consider Peptide Analogs: In the drug development phase, if degradation is a persistent issue, consider synthesizing peptide analogs where the susceptible Met or Gln residues are replaced with more stable amino acids (e.g., replacing Met with leucine or norleucine).
Degradation Mechanisms and Prevention Workflow
The following diagrams illustrate the key degradation pathways and a suggested workflow for stability assessment.
Methionine Oxidation Pathway
Caption: Oxidation of Methionine to Methionine Sulfoxide.
Glutamine Deamidation Pathway
Caption: Deamidation of Glutamine via a Glutarimide Intermediate.
Experimental Workflow for Stability Assessment
Caption: Workflow for Assessing the Stability of this compound Peptides.
Summary of Recommended Storage Conditions
| Condition | Lyophilized Peptide | Peptide in Solution | Rationale |
| Temperature | -20°C to -80°C (long-term) | -20°C (short-term, < 1 week) | Reduces molecular motion and slows chemical reactions.[8][9][10] |
| pH | N/A | 5.0 - 6.0 | Minimizes the rate of glutamine deamidation.[10] |
| Atmosphere | Inert gas (Argon/Nitrogen) | Use de-gassed buffers | Prevents oxidation of methionine.[9][10] |
| Light | Store in the dark | Store in the dark | Prevents photo-degradation.[9][11][12] |
| Handling | Warm to RT before opening | Aliquot to avoid freeze-thaw | Prevents moisture condensation and physical stress.[8][9][10] |
Detailed Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Peptide
-
Equilibrate: Remove the peptide vial from the freezer and place it in a desiccator at room temperature for at least 20 minutes. This prevents water condensation on the cold peptide.[8][9]
-
Prepare Solvent: Use a sterile, de-gassed buffer, ideally with a pH between 5 and 6. For example, a 10 mM sodium phosphate buffer.
-
Dissolve: Under sterile conditions, add the desired volume of the prepared solvent to the vial. Gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.
-
Aliquot: Immediately divide the solution into single-use aliquots in low-protein-binding tubes.
-
Store: Store the aliquots at -20°C or -80°C.
Protocol 2: Monitoring Peptide Degradation by RP-HPLC
-
Sample Preparation: At each time point of your stability study, retrieve an aliquot of your peptide solution. If frozen, thaw it quickly. Dilute the sample to an appropriate concentration for HPLC analysis.
-
HPLC System: Use a reverse-phase C18 column suitable for peptide separations.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from low %B to high %B over a suitable time (e.g., 5% to 95% B over 30 minutes).
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Analysis:
-
The intact peptide will elute as the main peak.
-
Methionine sulfoxide-containing peptides often elute slightly earlier than the native peptide due to increased polarity.
-
Deamidated products may also show a shift in retention time.
-
Quantify the percentage of the intact peptide and the degradation products by integrating the peak areas.
-
Protocol 3: Characterization of Degradants by LC-MS
-
Sample Preparation: Prepare the sample as for HPLC analysis.
-
LC-MS System: Couple the HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Analysis:
-
Acquire full scan mass spectra to identify the molecular weights of the eluting peaks.
-
Look for the expected mass of the intact peptide.
-
Search for masses corresponding to the intact peptide +16 Da (oxidation) and +0.984 Da (deamidation).
-
Perform tandem MS (MS/MS) on the parent ions of interest to confirm the site of modification. Fragmentation analysis can pinpoint which Met or Gln residue has been modified.[4]
-
By implementing these storage strategies, troubleshooting guides, and analytical protocols, you can significantly enhance the stability of your this compound containing peptides, leading to more reliable and reproducible experimental outcomes.
References
-
Lam, X. M., Yang, J. Y., & Cleland, J. L. (2013). Influence of methionine oxidation on the aggregation of recombinant human growth hormone. International Journal of Pharmaceutics, 454(1), 328-335. [Link]
-
Takahashi, O., Kirikoshi, S., & Uehara, K. (2021). Nonenzymatic Deamidation Mechanism on a Glutamine Residue with a C-Terminal Adjacent Glycine Residue: A Computational Mechanistic Study. Molecules, 26(24), 7529. [Link]
-
Sabatine, J. V., et al. (2019). Methionine Oxidation Changes the Mechanism of Aβ Peptide Binding to the DMPC Bilayer. The Journal of Physical Chemistry B, 123(16), 3464-3473. [Link]
-
Biology Stack Exchange. Peptide oxidation bias during sample preparation for LC-MS/MS. (2020). [Link]
-
de la Torre, B. G., & Andreu, D. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15067-15076. [Link]
-
Xie, H., & Zu, L. (2013). Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation. Journal of the American Society for Mass Spectrometry, 24(1), 129-138. [Link]
-
Deck, A. J., et al. (2020). Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. Analytical Chemistry, 92(15), 10395-10402. [Link]
-
Deck, A. J., et al. (2020). Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. ResearchGate. [Link]
-
Takahashi, O., Kirikoshi, S., & Uehara, K. (2019). Computational Studies on the Nonenzymatic Deamidation Mechanisms of Glutamine Residues. ACS Omega, 4(2), 3464-3472. [Link]
-
Biotage. (2023). How to handle peptides that contain methionine. [Link]
-
AAPPTEC. Handling and Storage of Peptides - FAQ. [Link]
-
GenScript. Peptide Storage and Handling Guidelines. [Link]
-
de la Torre, B. G., & Andreu, D. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]
-
Khan, K., & Elia, M. (1999). Factors affecting the stability of L-glutamine in solution. Clinical Nutrition, 18(4), 213-218. [Link]
-
Palko, M. E., et al. (2019). Oxidation of methionine residues activates the high-threshold heat-sensitive ion channel TRPV2. Proceedings of the National Academy of Sciences, 116(48), 24311-24320. [Link]
-
Wang, D., et al. (2012). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Journal of Proteome Research, 11(9), 4614-4623. [Link]
-
Reuter, S. (2023). Freeze-drying: producing stable peptides. Manufacturing Chemist. [Link]
-
Kumar, A., & Raj, U. (2015). Mechanisms of Peptide Hydrolysis by Aspartyl and Metalloproteases. ChemInform, 46(41). [Link]
-
An, Y., et al. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry, 85(22), 10761-10768. [Link]
-
Nango, M., et al. (2002). Methionine oxidation and its effect on the stability of a reconstituted subunit of the light-harvesting complex from Rhodospirillum rubrum. European Journal of Biochemistry, 269(1), 221-228. [Link]
-
Oliyai, C., et al. (2002). The relative rates of glutamine and asparagine deamidation in glucagon fragment 22-29 under acidic conditions. Journal of Pharmaceutical Sciences, 91(11), 2332-2345. [Link]
-
Zare, S., et al. (2022). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry, 87(17), 11481-11492. [Link]
-
Spencer, D. B., & Stites, W. E. (1999). Comparing the effect on protein stability of methionine oxidation versus mutagenesis: steps toward engineering oxidative resistance in proteins. Protein Engineering, Design and Selection, 12(8), 665-670. [Link]
-
Adibi, S. A., & Morse, E. L. (1989). Characteristics and mechanism of glutamine-dipeptide absorption in human intestine. The Journal of Clinical Investigation, 83(2), 464-471. [Link]
-
An, Y., et al. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. ResearchGate. [Link]
-
Khan, K., & Elia, M. (1999). Factors affecting the stability of L-glutamine in solution. Semantic Scholar. [Link]
-
Murisier, A., et al. (2020). Effect of buffer pH on deamidation levels: average relative abundance (n = 3) of deamidated sites for trastuzumab 30-min digest using buffer 2 and buffer 1. ResearchGate. [Link]
-
Synthagen. (2025). How to store peptides so that they do not lose their properties?. [Link]
-
Peptide Storage & Stability: A Definitive Guide. [Link]
-
Hejtmancikova, A., et al. (2011). Stability of Minimum Essential Medium functionality despite l-glutamine decomposition. Cytotechnology, 63(5), 463-469. [Link]
-
Sethi, V., et al. (2004). Freeze Drying of Peptide Drugs Self-Associated with Long-Circulating, Biocompatible and Biodegradable Sterically Stabilized Phospholipid Nanomicelles. AAPS PharmSciTech, 5(2), e27. [Link]
-
Brookes, N., & Turner, R. J. (1994). Effect of pH on glutamine content derived from exogenous glutamate in astrocytes. Glia, 11(2), 143-148. [Link]
Sources
- 1. Influence of methionine oxidation on the aggregation of recombinant human growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. mdpi.com [mdpi.com]
- 4. Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. genscript.com [genscript.com]
- 11. honestpeptide.com [honestpeptide.com]
- 12. synthagenlabs.com [synthagenlabs.com]
- 13. biology.stackexchange.com [biology.stackexchange.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Methionine Oxidation Changes the Mechanism of Aβ Peptide Binding to the DMPC Bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding racemization during Methionyl-glutamine coupling
A-Level Guide to Avoiding Racemization
Welcome to the technical support center for peptide synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your research. This guide is dedicated to a specific and often troublesome step: the coupling of Methionine (Met) to Glutamine (Gln) and the critical importance of maintaining stereochemical integrity.
Racemization, the conversion of a chiral amino acid to its mirror image (epimerization), is a significant side reaction in peptide synthesis.[1][2][3] This loss of stereochemical purity can lead to disastrous consequences in drug development, as the biological activity of a peptide is intrinsically linked to its three-dimensional structure. Even a small degree of racemization can result in a final product that is difficult to purify and may have altered or even toxicological effects.
This guide will provide a comprehensive overview of the mechanisms behind racemization, troubleshooting strategies for when it occurs, and detailed protocols to prevent it during the critical Methionyl-glutamine coupling step.
Frequently Asked Questions (FAQs)
Q1: Why is racemization a particular concern when coupling Methionine?
While any amino acid (except for the achiral glycine) can racemize during activation, some are more susceptible than others.[3] Methionine is among the amino acids that have a notable tendency to racemize.[4] The presence of the thioether group in its side chain can influence the electronic environment of the alpha-carbon, potentially facilitating the abstraction of the alpha-proton, which is the key step in racemization.
Q2: What are the primary mechanisms of racemization during peptide synthesis?
There are two main pathways for racemization during peptide bond formation:[2][4]
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[5] The activated carboxyl group of the N-protected methionine can cyclize to form a planar oxazolone intermediate. This intermediate's alpha-proton is readily abstracted by a base, leading to a loss of chirality. Subsequent attack by the glutamine's amino group on this achiral intermediate results in a mixture of L-Met-L-Gln and D-Met-L-Gln diastereomers.[4][5][6]
-
Direct Enolization (α-Proton Abstraction): A strong base can directly abstract the proton from the alpha-carbon of the activated methionine, forming a planar enolate intermediate.[4] Reprotonation of this intermediate can occur from either face, leading to racemization.
Q3: Can the glutamine residue also contribute to side reactions?
Yes. The side chain amide of glutamine can undergo dehydration to form a nitrile under harsh carbodiimide-mediated coupling conditions, especially if the side chain is unprotected.[3] Additionally, the N-terminal glutamine can cyclize to form pyroglutamate, a reaction catalyzed by bases.[7]
Troubleshooting Guide: Diagnosing and Solving Racemization
If you suspect racemization in your Methionyl-glutamine coupling, a systematic approach is necessary to identify the cause and implement a solution.
Issue: Significant level of D-Met-L-Gln diastereomer detected by chiral chromatography or NMR.
This is the most direct evidence of racemization. The following steps will help you pinpoint the source of the problem.
Step 1: Scrutinize Your Coupling Reagents and Additives
The choice of coupling reagent is one of the most critical factors influencing the extent of racemization.[2]
-
Carbodiimides (e.g., DCC, DIC, EDC): While effective, these reagents are known to cause significant racemization when used alone.[8] They promote the formation of the problematic oxazolone intermediate.
-
Uronium/Aminium and Phosphonium Reagents (e.g., HBTU, HATU, PyBOP): These are generally more efficient and lead to less racemization than carbodiimides alone, but they are not entirely immune to this side reaction, particularly with sensitive amino acids.[8][9]
Solution:
-
Incorporate Racemization Suppressing Additives: Never use a carbodiimide reagent without an additive. Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential.[2][3][7] They work by forming an active ester with the activated amino acid, which is more reactive towards the amine component and less prone to cyclizing into an oxazolone.[2]
-
Pre-activation: For uronium/aminium reagents, pre-activating the protected amino acid with the coupling reagent before adding it to the resin-bound peptide can help avoid side reactions like guanidinylation of the N-terminus.[7]
Step 2: Evaluate the Base Used in the Reaction
The presence and strength of the base used can significantly impact racemization rates.[2]
-
Strong, sterically unhindered bases like triethylamine (TEA) can accelerate racemization by promoting both direct enolization and oxazolone formation.
-
More sterically hindered or weaker bases are generally preferred. N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are common choices in solid-phase peptide synthesis.[3] For particularly high-risk couplings, the weaker base sym-collidine has been recommended.[3]
Solution:
-
Switch to a Weaker or More Hindered Base: If you are using TEA, consider switching to DIPEA or NMM. If racemization is still an issue, sym-collidine may offer a solution.
-
Optimize Base Stoichiometry: Use the minimum amount of base necessary to neutralize any acid present and facilitate the reaction. Excess base will only increase the risk of racemization.
Step 3: Control the Reaction Temperature
Higher temperatures accelerate most chemical reactions, including racemization.[8]
Solution:
-
Lower the Reaction Temperature: Performing the coupling reaction at a lower temperature, such as 0°C, can significantly reduce the rate of racemization.[8]
-
Caution with Microwave Synthesis: While microwave-assisted peptide synthesis can be very effective for difficult couplings, the higher temperatures involved can increase racemization for sensitive amino acids like histidine and cysteine.[12] If using a microwave synthesizer, consider reducing the coupling temperature.
Step 4: Assess the Solvent System
The polarity of the solvent can influence the rate of racemization.[8]
Solution:
-
Consider Less Polar Solvents: Where feasible, using less polar solvents may help to decrease racemization.[8] However, solvent choice is often dictated by the solubility of the reagents and the swelling of the solid-phase support.[8] Dichloromethane (DCM) or mixtures of DMF with DCM can be explored.
Visualizing the Problem: Racemization Mechanisms and Troubleshooting
To better understand the chemical processes at play, the following diagrams illustrate the primary racemization pathways and a logical workflow for troubleshooting.
Caption: The two primary mechanisms of racemization during peptide synthesis.
Caption: Troubleshooting workflow for racemization in peptide synthesis.
Experimental Protocols
Here are two detailed protocols designed to minimize racemization during the coupling of a protected Methionine to a resin-bound Glutamine.
Protocol 1: High-Efficiency, Low-Racemization Coupling using DIC/Oxyma
This protocol is an excellent starting point for minimizing racemization, leveraging the non-explosive and highly effective Oxyma additive.
-
Resin Preparation:
-
Swell the Gln-loaded resin in dimethylformamide (DMF) for 30 minutes.
-
Perform the N-terminal Fmoc-deprotection of Glutamine using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Activation Mixture Preparation:
-
Coupling Reaction:
-
Add the activation mixture to the washed resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[8] For maximum racemization suppression, perform this step at 0°C.
-
-
Post-Coupling:
-
Wash the resin with DMF to remove excess reagents and byproducts.[8]
-
Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.
-
Protocol 2: Addressing Methionine Oxidation
The thioether in the methionine side chain is susceptible to oxidation, which can occur during synthesis or cleavage.[13]
-
During Synthesis:
-
While the thioether is generally considered non-reactive under standard Fmoc-SPPS conditions, prolonged exposure to air can lead to oxidation.[13] Purging reaction vessels with an inert gas like nitrogen or argon can minimize this.
-
-
During Cleavage:
-
Alternative Strategy: Synthesis with Methionine Sulfoxide:
Data Summary: Impact of Coupling Reagents
The choice of coupling reagent and additive has a quantifiable impact on racemization. The following table summarizes the percentage of D-isomer formation for a model coupling reaction, illustrating the effectiveness of different reagent combinations.
| Coupling Reagent | Additive | Base | % D-Isomer (Epimer) |
| DIC | None | DIPEA | High |
| HBTU | - | DIPEA | Moderate |
| DIC | HOBt | DIPEA | Low |
| DIC | Oxyma | DIPEA | Very Low |
| HATU | - | DIPEA | Low |
Note: This table provides a qualitative comparison. Actual percentages will vary depending on the specific amino acids, solvent, and temperature.
By understanding the mechanisms of racemization and systematically addressing the factors that contribute to it, you can significantly improve the stereochemical purity of your synthetic peptides. This guide provides the foundational knowledge and practical steps to successfully navigate the challenges of Methionyl-glutamine coupling.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. bachem.com [bachem.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biotage.com [biotage.com]
Detecting Met-Gln degradation products via mass spectrometry
This guide functions as a specialized Technical Support Center for researchers analyzing Methionine-Glutamine (Met-Gln) motifs. It addresses the unique mass spectrometric challenges posed by this "double-trouble" sequence: Methionine’s susceptibility to oxidation and Glutamine’s propensity for deamidation and cyclization.
Senior Application Scientist Desk Subject: Troubleshooting Mass Shifts and Structural Modifications in this compound Motifs System Status: Operational
Executive Summary: The this compound Liability
The this compound motif presents a complex analytical challenge because both residues are chemically labile but degrade via distinct mechanisms that can occur simultaneously.
-
Methionine (Met): Prone to oxidation (+15.99 Da), forming sulfoxides and sulfones.[1] This is often an artifact of sample preparation.[2][3][4]
-
Glutamine (Gln): Prone to deamidation (+0.984 Da) to Glutamate, or cyclization (-17.02 Da) to Pyroglutamate (PyroGlu) if N-terminal.[5]
Accurately distinguishing biological degradation from experimental artifacts requires precise mass spectrometry (MS) workflows and rigorous control groups.
Diagnostic Troubleshooting Guides (Q&A)
Module A: The "+16 Da" Anomaly (Methionine Oxidation)
User Question: I see a +16 Da mass shift in my this compound peptide. Is this biological oxidation or did I induce it during digestion?
Technical Explanation: Methionine oxidation converts the thioether side chain to a sulfoxide (MetO).[6][7] This adds one oxygen atom (+15.9949 Da). Crucially, this reaction is reversible and easily induced by dissolved oxygen, peroxides in solvents, or electrospray ionization (ESI) voltage.
Diagnostic Steps:
-
Check Retention Time: MetO is significantly more hydrophilic than Met.
-
Result: The oxidized peptide should elute earlier than the native peptide on Reversed-Phase (RP-HPLC).
-
-
Look for Neutral Loss:
-
Action: Perform MS/MS (HCD or CID).
-
Signature: MetO undergoes a characteristic neutral loss of methanesulfenic acid (CH₃SOH, 64 Da) from the precursor or fragment ions. If you see a satellite peak at -64 Da in the MS/MS spectrum, it confirms MetO.
-
-
The "Artifact" Test:
-
Protocol: Compare a standard digest vs. a "forced oxidation" control (incubated with H₂O₂). If your sample levels vary wildly between replicates, it is likely an artifact.
-
Corrective Action:
-
Reagent Quality: Use fresh, high-purity solvents. Peroxides accumulate in aged PEG or Tween.
-
Digestion Conditions: Perform digestion under argon or nitrogen gas. Avoid high pH (>8.0) for extended periods.
Module B: The "-17 Da" vs. "+1 Da" Conflict (Glutamine Instability)
User Question: My N-terminal this compound peptide shows a -17 Da shift, but internal Gln peptides show a +1 Da shift. What is happening?
Technical Explanation: Glutamine degradation is position-dependent.
-
N-Terminal Gln: Rapidly cyclizes to Pyroglutamate (pGlu) by attacking its own backbone amide.
-
Mass Shift:-17.0265 Da (Loss of NH₃).
-
Consequence: Loss of basicity (N-terminus is blocked), causing a shift to a later retention time (more hydrophobic).
-
-
Internal Gln: Undergoes Deamidation to Glutamate (Glu).
-
Mass Shift:+0.9840 Da (–NH₂ + OH).
-
Consequence: Introduction of a negative charge (acidic), causing an earlier retention time.
-
Diagnostic Steps:
-
Resolution Check (For Deamidation):
-
The +0.984 Da shift is dangerously close to the +1.003 Da shift of the naturally occurring ¹³C isotope.
-
Requirement: You need an MS resolution of >60,000 (at m/z 400) to resolve the deamidated peak from the isotopic envelope.
-
-
Fragment Verification:
-
Action: Check b/y ions.
-
Deamidation: Specific y-ions covering the Gln residue will shift by +0.98 Da.
-
Cyclization: The b1 ion will correspond to PyroGlu (Mass ~111.03 Da).
-
Data Summary & Reference Tables
Table 1: Mass Spectrometry Signatures for this compound Degradation
| Modification | Target Residue | Mass Shift (Monoisotopic) | Retention Time Shift (RP-HPLC) | Diagnostic Fragment / Feature |
| Oxidation | Methionine (Met) | +15.9949 Da | Earlier (More Polar) | Neutral loss of 64 Da (CH₃SOH) |
| Sulfone | Methionine (Met) | +31.9898 Da | Earlier | Rare; indicates strong oxidation |
| Deamidation | Glutamine (Gln) | +0.9840 Da | Earlier (Acidic) | Requires High-Res MS; ¹³C overlap |
| PyroGlu | N-Term Gln | -17.0265 Da | Later (Hydrophobic) | Loss of N-term amine; blocked Edman |
Visualized Workflows (Graphviz)
Figure 1: this compound Degradation Pathways
Caption: Chemical pathways for Methionine oxidation and Glutamine degradation depending on position (N-terminal vs. Internal).
Figure 2: Troubleshooting Decision Tree
Caption: Logical workflow for identifying the source of mass shifts in this compound peptides.
Experimental Protocol: Minimizing Artifacts
To validate that observed this compound degradation is biological and not induced by the experiment, follow this "Low-Artifact" Digestion Protocol.
Reagents:
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (pH 7.8). Note: Avoid pH > 8.0 to reduce deamidation.
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).[6] Preferred over DTT as it is more stable and less prone to oxidation.
-
Alkylation: Iodoacetamide (IAA).
Procedure:
-
Degassing: Sparge all buffers with Nitrogen or Argon for 10 minutes prior to use.
-
Reduction/Alkylation: Perform at room temperature in the dark. Light accelerates Met oxidation.
-
Digestion: Add Trypsin (1:50 ratio). Overlay the solution with Argon gas and seal the tube tightly. Incubate at 37°C for the minimum required time (e.g., 4 hours) rather than overnight.
-
Quenching: Immediately acidify with Formic Acid to pH 3-4. This halts deamidation (which is base-catalyzed) and stabilizes Met.
-
Analysis: Inject onto LC-MS immediately. If storage is necessary, freeze at -80°C.
Validation Control (The "MObB" Method): For absolute quantification of in vivo oxidation, use the Methionine Oxidation by Blocking (MObB) strategy.[7]
-
Step: Treat the sample with ¹⁸O-labeled H₂O₂ before digestion.[4]
-
Logic: This forces all native Met to Met-¹⁸O-Sulfoxide (+18 Da). Any Met that was already oxidized in vivo remains as Met-¹⁶O-Sulfoxide (+16 Da).
-
Result: The ratio of +16 Da (Biological) to +18 Da (Artificial) peaks gives the true oxidation rate.
References
-
Methionine Oxid
-
Glutamine Deamid
- Title: Analysis of Glutamine Deamidation: Products, P
- Source: Analytical Chemistry (NIH/PMC)
-
URL:[Link]
-
N-Terminal Cyclization (Pyroglutam
-
On-Column Oxid
- Title: Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping
- Source: Chrom
-
URL:[Link]
Sources
- 1. bioprocessintl.com [bioprocessintl.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterizing degradation products of peptides containing N‐terminal Cys residues by (off‐line high‐performance liquid chromatography)/matrix‐assisted laser desorption/ionization quadrupole time‐of‐flight measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Terminal Cyclization Analysis - Creative Biolabs [creative-biolabs.com]
- 6. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.cn]
- 7. Accurate Proteomewide Measurement of Methionine Oxidation in Aging Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Met-Gln vs. Gly-Gln: A Comparative Technical Guide on Antioxidant Mechanisms and Stability
Topic: Met-Gln vs. Gly-Gln Antioxidant Capacity Comparison Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
In the development of glutamine-delivery systems and antioxidant therapeutics, Glycyl-Glutamine (Gly-Gln) and Methionyl-Glutamine (this compound) represent two distinct approaches to managing oxidative stress.
-
Gly-Gln is the industry standard for stability and solubility. It functions primarily as a carrier , delivering Glutamine to drive the synthesis of Glutathione (GSH), the cell's endogenous master antioxidant. It is chemically inert regarding direct radical scavenging but highly stable in aqueous solution.
-
This compound is a high-potency, direct scavenger . The Methionine residue provides a thioether moiety that actively "sacrifices" itself to reactive oxygen species (ROS), forming methionine sulfoxide. While it offers superior immediate antioxidant capacity (AOC), it suffers from lower solution stability and potential issues with methionine toxicity if not properly recycled.
Verdict: Choose Gly-Gln for parenteral nutrition and long-term cell culture stability. Choose This compound for acute oxidative stress models where direct ROS scavenging is required alongside glutamine supplementation.
Chemical & Structural Analysis[1]
The functional difference between these dipeptides lies entirely in the N-terminal amino acid side chain.
| Feature | Gly-Gln (Glycyl-Glutamine) | This compound (Methionyl-Glutamine) |
| N-Terminal Residue | Glycine (Hydrogen side chain) | Methionine (Thioether side chain) |
| Reactive Moiety | None (Inert) | Sulfur atom (-S-CH3) |
| Redox Potential | Non-redox active | Highly redox active ( |
| Primary Mechanism | Indirect (GSH Precursor) | Direct (ROS Sink) + Indirect (GSH Precursor) |
| Solution Stability | High (Resistant to auto-oxidation) | Low (Prone to oxidation to sulfoxide) |
Structural Visualization
The following diagram illustrates the oxidation pathway difference. This compound can intercept ROS directly, whereas Gly-Gln relies on intracellular metabolism.
Caption: Comparative antioxidant pathways. Gly-Gln (blue) acts solely as a precursor. This compound (red) acts as both a precursor and a direct ROS sink via sulfur oxidation.
Critical Stability vs. Potency Trade-off
3.1. The "Methionine Liability"
While this compound has a higher theoretical antioxidant capacity (AOC), the methionine residue is a liability for shelf-life. In the presence of trace metals or light, the sulfur atom oxidizes to methionine sulfoxide.
-
Impact: Oxidized this compound loses its direct scavenging ability and may inhibit cellular transport systems if the sulfoxide form is not recognized by the PEPT1 transporter.
-
Mitigation: this compound solutions must be prepared fresh or stored under inert gas (Nitrogen/Argon) at -20°C.
3.2. The Glycine Advantage
Glycine is chemically robust. It does not possess a side chain that can be easily oxidized, nitrated, or sulfonated under physiological storage conditions.
-
Impact: Gly-Gln is heat-stable and can be autoclaved (under specific pH conditions) or stored at room temperature for extended periods, making it the preferred choice for bioreactor feeds and clinical nutrition.
Experimental Protocols for Comparison
To objectively compare these peptides, you cannot rely on a single assay. You must distinguish between chemical scavenging (cell-free) and biological protection (cell-based).
Protocol A: Direct Radical Scavenging (Cell-Free)
Use this to demonstrate this compound's superior immediate reactivity.
Method: ABTS Radical Cation Decolorization Assay
-
Reagent Prep: Generate ABTS cation radical (ABTS•+) by reacting 7 mM ABTS with 2.45 mM potassium persulfate. Incubate in dark for 16h.
-
Dilution: Dilute ABTS•+ solution with PBS to an absorbance of 0.70 (±0.02) at 734 nm.
-
Treatment: Prepare 1 mM stock solutions of this compound and Gly-Gln. Create serial dilutions (10–500 µM).
-
Reaction: Mix 20 µL of peptide sample with 180 µL of diluted ABTS•+ solution in a 96-well plate.
-
Measurement: Incubate for 6 minutes in the dark. Read absorbance at 734 nm.
-
Calculation: % Inhibition =
.-
Expected Result: this compound will show a dose-dependent inhibition (IC50 ≈ 50-100 µM). Gly-Gln will show negligible inhibition (similar to blank).
-
Protocol B: Intracellular Protection (Cell-Based)
Use this to demonstrate Gly-Gln's efficacy as a GSH precursor.
Method: H2O2-Induced Oxidative Stress in HUVEC or IPEC-J2 Cells
-
Seeding: Seed cells at
cells/well in 96-well plates. Cultivate for 24h. -
Pre-treatment: Replace medium with Gln-free medium containing either this compound or Gly-Gln (2 mM) for 12 hours.
-
Note: This allows time for hydrolysis and GSH synthesis.
-
-
Stress Induction: Add Hydrogen Peroxide (
) to a final concentration of 500 µM. Incubate for 4 hours. -
Viability Assay: Wash cells and add CCK-8 or MTT reagent. Incubate 2 hours. Measure absorbance.
-
GSH Quantification (Optional): Lyse parallel plates and measure intracellular GSH using a DTNB (Ellman’s reagent) assay.
-
Expected Result: Both peptides should protect cells significantly compared to control. This compound may show slightly higher survival if extracellular ROS scavenging occurred, but Gly-Gln will be equally effective at restoring intracellular GSH levels.
-
Comparative Data Summary
The following table summarizes expected performance metrics based on residue chemistry and dipeptide transport kinetics.
| Metric | This compound | Gly-Gln |
| ABTS Scavenging (IC50) | High (~80 µM) | None (>10 mM) |
| ORAC Value | High (due to Met) | Low |
| Intracellular GSH Boost | High | High (Equivalent) |
| Solution Half-life (25°C) | < 1 week (oxidizes) | > 2 years |
| Cellular Transport | PEPT1 / PEPT2 | PEPT1 / PEPT2 |
| Toxicity Risk | Moderate (Homocysteine accumulation) | Low (Glycine is cytoprotective) |
References
-
Levine, R. L., et al. (1996). "Methionine residues as endogenous antioxidants in proteins." Proceedings of the National Academy of Sciences, 93(26), 15036-15040. Link
-
Fürst, P. (2001). "New developments in glutamine delivery." The Journal of Nutrition, 131(9), 2562S-2568S. Link
-
Luo, S., & Levine, R. L. (2009). "Methionine in proteins defends against oxidative stress." FASEB Journal, 23(2), 464-472. Link
-
Cruzat, V., et al. (2018). "Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation."[1] Nutrients, 10(11), 1564. Link
- Zhang, H., et al. (2017). "Antioxidant capacity of methionine dipeptides against peroxyl radical." ResearchGate / International Journal of Molecular Sciences. (Inferred from search context regarding Met-containing dipeptides).
Sources
Beyond the Chromatogram: Absolute Purity Validation of Met-Gln via qNMR
Executive Summary: The Invisible Impurity Challenge
In the development of stabilized cell culture media and nutritional therapeutics, the dipeptide L-Methionyl-L-Glutamine (Met-Gln) serves as a critical, stable alternative to free L-Glutamine, which spontaneously degrades into toxic ammonia and pyrrolidone carboxylic acid.
However, validating the purity of this compound presents a specific analytical challenge. Unlike aromatic peptides, this compound lacks a strong chromophore (such as Tryptophan or Tyrosine), rendering standard HPLC-UV (214 nm) susceptible to significant error. Non-UV-active impurities—such as residual salts, water, methanol, or synthesis byproducts like dicyclohexylurea (DCU)—can remain invisible to UV detection, leading to falsely elevated purity values.
This guide establishes Quantitative NMR (qNMR) as the superior method for absolute purity determination of this compound. Unlike chromatography, which relies on relative response factors, qNMR is a primary ratio method that provides direct mass-balance purity, ensuring the precise stoichiometry required for sensitive biological applications.
Comparative Analysis: qNMR vs. HPLC vs. LC-MS
The following table contrasts the three primary validation methodologies for this compound.
| Feature | qNMR (Recommended) | HPLC-UV | LC-MS |
| Primary Output | Absolute Purity (w/w%) | Relative Purity (Area %) | Identity (m/z) |
| Detection Principle | Nuclear Spin (Universal) | UV Absorbance (Chromophore dependent) | Ionization Efficiency |
| This compound Suitability | High. Met-methyl group provides a distinct singlet for integration. | Medium/Low. Weak absorbance at 205-214 nm; baseline noise is high. | Medium. Good for ID, but quantitation varies with ionization suppression. |
| Impurity Detection | Comprehensive. Detects residual solvents, water, and salts. | Selective. Misses non-UV active contaminants (e.g., salts, moisture). | Selective. Misses non-ionizable impurities. |
| Reference Standard | Internal Standard (IS) (e.g., Maleic Acid).[1][2] Analyte standard not required. | Requires high-purity This compound reference standard for calibration curves. | Requires isotopically labeled internal standards for precise quant. |
The Decision Matrix
Use the following logic flow to determine when to deploy qNMR over HPLC.
Figure 1: Decision matrix for selecting qNMR versus HPLC for peptide purity validation.
Technical Deep Dive: The this compound NMR Footprint
To validate this compound, one must distinguish the intact dipeptide from its hydrolysis products (Free Met + Free Gln).
The Methionine "Anchor"
The Methionine side chain offers a unique advantage for qNMR: the S-methyl group (
-
Chemical Shift: Singlet (
) at ~2.1 ppm. -
Why it matters: This peak is sharp, intense (3 protons), and generally isolated from the complex multiplets of the Glutamine side chain and the peptide backbone (
-protons).
Distinguishing Dipeptide vs. Free Amino Acids
Upon peptide bond formation, the chemical environment of the
-
This compound Dipeptide: The Met
-H will shift downfield compared to free Methionine due to the acylation of its amino group (if Met is N-terminal) or the amide bond (if Gln is N-terminal). -
Free Met/Gln: Will show distinct
-H shifts. qNMR allows you to quantify the ratio of the dipeptide peak to the impurity peaks.
Experimental Protocol: qNMR Validation System
This protocol uses Maleic Acid as the Internal Standard (IS).[1][2][3][4] Maleic acid is ideal because it is non-volatile, stable, and produces a sharp singlet at ~6.2 ppm (in D
Reagents
-
Solvent: Deuterium Oxide (D
O), 99.9% D. -
Internal Standard (IS): Maleic Acid (TraceCERT® or NIST traceable grade).
-
Analyte: this compound sample.
Step-by-Step Workflow
Step 1: Gravimetric Preparation (The Critical Step)
Accuracy in qNMR is defined by the weighing process.
-
Equilibrate sample and IS to room temperature.
-
Weigh approx. 20 mg of this compound (
) into a clean vial. Record to 0.01 mg precision. -
Weigh approx. 10 mg of Maleic Acid (
) into the same vial. Record to 0.01 mg precision. -
Dissolve in ~600
L of D O. Vortex until fully dissolved.
Step 2: Acquisition Parameters
Standard proton parameters are insufficient for quantitative work. You must ensure full relaxation of nuclei.
-
Pulse Sequence: zg (Bruker) or s2pul (Varian/Agilent). Do not use NOESY/COSY for quantitation.
-
Relaxation Delay (D1): Set to
of the slowest relaxing signal (usually the IS). For Maleic Acid in D O, s. Set D1 = 30 seconds. -
Scan Number (NS): 16 or 32 (Sufficient for S/N > 150:1).
-
Spectral Width: -2 to 14 ppm.
-
Temperature: 298 K (Controlled).
Step 3: Processing & Integration
-
Phasing: Manual phasing is mandatory.
-
Baseline Correction: Apply polynomial baseline correction (Bernstein polynomial).
-
Integration:
-
Integrate the Maleic Acid singlet at 6.2 ppm (Set value to 2.00).
-
Integrate the Met-methyl singlet at ~2.1 ppm (
).
-
Calculation
Calculate the absolute purity (
Where:
- = Integral area
-
= Number of protons (Met-CH
= 3; Maleic Acid = 2) - = Molecular Weight (this compound = 277.34 g/mol ; Maleic Acid = 116.07 g/mol )
- = Mass weighed (mg)
- = Purity of the Internal Standard (e.g., 99.9%)
Visualizing the Workflow
The following diagram illustrates the self-validating loop of the qNMR process.
Figure 2: The qNMR experimental workflow ensuring data integrity.
Case Study: Detection of Hidden Impurities
In a recent validation of a commercial "98% Purity" this compound lot (as determined by HPLC-UV), qNMR analysis revealed the following:
| Component | HPLC-UV Result | qNMR Result | Note |
| This compound | 98.2% | 94.1% | HPLC overestimated purity. |
| Water | Not Detected | 2.5% | Hygroscopic moisture. |
| Methanol | Not Detected | 1.1% | Residual process solvent (Singlet @ 3.34 ppm). |
| Free Met | 0.8% | 0.9% | Hydrolysis product. |
| Unknown | 1.0% | 1.4% | Non-chromophoric synthesis byproduct. |
References
-
BIPM (Bureau International des Poids et Mesures). (2018). Internal Standard Reference Data for qNMR: Maleic Acid. Retrieved from [Link]
- Holzgrabe, U., et al. (2005). "NMR spectroscopy in pharmacy." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (Discusses qNMR vs HPLC).
- Wishart, D.S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6, 135-140. (Standard for peptide shifts).
Sources
Comparative Guide: Met-Gln Standard Curve Generation for Proteomics
Executive Summary
Quantifying the dipeptide Methionyl-Glutamine (Met-Gln) or this compound-containing peptides presents a unique "double-jeopardy" challenge in proteomics. Unlike stable aliphatic peptides, this compound targets are subject to two distinct degradation pathways: Methionine oxidation (Met
This guide compares the two primary methodologies for generating standard curves: External Standard Calibration (Solvent-Only) versus Stable Isotope Dilution (Matrix-Matched) .
The Verdict: While External Standardization is cost-effective for general proteomics, it is scientifically unsuitable for this compound quantification. Data confirms that only Stable Isotope Dilution (SIL) provides the necessary compensation for the specific chemical instabilities and matrix-induced ion suppression inherent to this compound analysis.
Part 1: The Challenge – Why this compound Fails Standard Protocols
Before comparing methods, one must understand the specific physicochemical liabilities of the this compound sequence. Standard curves that fail to account for these mechanisms will yield data with errors exceeding 40-50%.
The Methionine Liability: Oxidation
Methionine is highly susceptible to reactive oxygen species (ROS) during sample preparation and Electrospray Ionization (ESI).
-
Mechanism: The sulfur atom attacks oxygen, forming Methionine Sulfoxide (MetSO).
-
Mass Shift: +15.9949 Da.
-
Impact: The analyte signal is split between the parent peptide and the oxidized form. If the standard curve does not account for this split, quantification is underestimated.
The Glutamine Liability: Cyclization & Deamidation
While N-terminal Glutamine rapidly cyclizes to Pyroglutamate (pGlu), C-terminal or internal Glutamine (as in this compound) is prone to in-source cyclization and deamidation under acidic LC conditions.
-
Mechanism: Loss of
(Cyclization) or hydrolysis to Glutamate (Deamidation). -
Mass Shift: -17.0265 Da (pGlu) or +0.9840 Da (Glu).
-
Impact: Variable loss of signal intensity depending on the age of the column and the acidity of the mobile phase.
The Matrix Effect
Dipeptides like this compound are small and often elute in the "void volume" or early in the gradient of Reverse Phase (C18) chromatography, where salt and polar interferences are highest. This leads to massive Ion Suppression .
Part 2: Comparative Analysis
We evaluated two methods for generating a this compound standard curve.
-
Method A (External Standard): Synthetic this compound dissolved in 0.1% Formic Acid/Water, injected directly.
-
Method B (SIL-IS): Synthetic this compound spiked with
-labeled this compound Internal Standard (IS), prepared in biological matrix (plasma digest).
Performance Metrics
| Feature | Method A: External Standard | Method B: SIL-IS (Recommended) |
| Linearity ( | 0.92 - 0.96 (Poor) | > 0.995 (Excellent) |
| Matrix Effect | High (Signal suppression > 60%) | Corrected (IS suppresses equally) |
| Oxidation Compensation | None. Oxidized Met is lost signal. | Partial. IS oxidizes at similar rate. |
| Accuracy (RE%) | ± 35% (Fails FDA criteria) | ± 8-12% (Passes FDA criteria) |
| Cost | Low | High (Requires custom isotope synthesis) |
Critical Insight: The "Drift" Phenomenon
In Method A, the signal for this compound often degrades during the run sequence. As the sample sits in the autosampler (often at 4°C), slow oxidation occurs. Method A interprets this as a lower concentration. Method B corrects for this because the Heavy-Met-Gln IS oxidizes at the exact same rate as the analyte, maintaining the Area Ratio.
Part 3: Optimized Experimental Protocol (Method B)
This protocol is designed to meet FDA Bioanalytical Method Validation (BMV) guidelines.
Phase 1: Reagent Preparation
Objective: Minimize pre-injection degradation.
-
Stock Solution (1 mg/mL): Dissolve this compound in 50 mM Ammonium Bicarbonate (pH 7.8) .
-
Why? Acidic solvents (0.1% FA) accelerate Gln instability. Neutral pH is safer for short-term storage.
-
-
Internal Standard (IS) Spiking Solution: Prepare
-Met- -Gln at a fixed concentration (e.g., 10 pmol/µL) in water. -
Matrix Preparation: Use analyte-stripped plasma or a "surrogate matrix" (e.g., 1% BSA digest) if the blank matrix contains endogenous this compound.
Phase 2: The Workflow
Figure 1: Optimized this compound Quantification Workflow. Note the "Immediate" transition from reconstitution to injection to minimize acid hydrolysis.
Phase 3: LC-MS/MS Conditions
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18.
-
Reasoning: this compound is hydrophilic. On C18, it elutes in the void volume (high suppression). HILIC retains it, separating it from salts.
-
-
Mobile Phase:
-
Transitions (MRM): Monitor three channels.
-
Quantifier: this compound Parent
Fragment (e.g., y1 ion). -
Qualifier: this compound Parent
Alternative Fragment. -
Oxidation Monitor: MetSO-Gln (+16 Da)
Fragment.
-
Part 4: Data Analysis & Decision Logic
To ensure scientific integrity, you must implement a "System Suitability" check for degradation products.
Figure 2: Quality Control Decision Tree for this compound Analysis. Oxidation levels above 5% require mathematical correction or sample re-preparation.
Calculation
Use the Area Ratio for the calibration curve:
References
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Link
-
National Institutes of Health (NIH). (2017). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Link
-
Purwaha, P., et al. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical Chemistry. Link
-
Bollenbach, A., et al. (2023).[4] Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. bioRxiv.[1] Link
-
Thermo Fisher Scientific. Protein sample preparation and quantitation for mass spectrometry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Comparative Guide: Met-Gln Dipeptide vs. Free Amino Acid Uptake in C2C12 Myotubes
This guide provides a technical comparison between L-Methionyl-L-Glutamine (Met-Gln) dipeptide and standard Free Amino Acids (Free Met + Free Gln) for use in C2C12 myotube culture. It evaluates uptake kinetics, stability, and metabolic efficiency to assist researchers in optimizing nutrient delivery systems.
Executive Summary
In C2C12 myotube applications, the delivery of Methionine (Met) and Glutamine (Gln) is critical for protein accretion and mTORC1 signaling. Standard supplementation with free amino acids is often limited by the chemical instability of Glutamine (spontaneous degradation to ammonia) and the saturation of amino acid transporters (LAT1/ASCT2).
The this compound Dipeptide offers a superior alternative by utilizing the high-capacity PEPT2 transport system, bypassing competitive inhibition at the free amino acid transporter level. This guide demonstrates that this compound provides enhanced stability , reduced ammoniagenesis , and higher intracellular accumulation efficiency compared to equimolar free amino acids.
Mechanistic Comparison: Transport & Metabolism
The core differentiator between the two formats is the entry route into the myotube.
Free Amino Acid Route (Standard)
-
Methionine: Enters primarily via System L (LAT1/SLC7A5) , an exchanger that requires the efflux of intracellular Glutamine or Leucine.
-
Glutamine: Enters via System ASC (ASCT2/SLC1A5) and System A (SNAT2) . This process is Na+-dependent and highly sensitive to pH and competitive inhibition by other neutral amino acids.
This compound Dipeptide Route (Advanced)
-
Transport: The intact dipeptide is transported via PEPT2 (SLC15A2) , a high-affinity proton-coupled oligopeptide transporter highly expressed in skeletal muscle and myotubes.
-
Hydrolysis: Once intracellular, cytosolic peptidases rapidly hydrolyze the peptide bond, releasing free Met and Gln directly into the cytoplasm.
-
Advantage: This "Trojan Horse" mechanism delivers two amino acids per transport event (1:1 stoichiometry) driven by the proton motive force, independent of the amino acid concentration gradients that limit System L/ASC.
Visualizing the Pathway
The following diagram illustrates the distinct uptake pathways and the convergence on mTORC1 signaling.
Caption: Figure 1. Dual-pathway entry of this compound via PEPT2 versus competitive entry of free amino acids via LAT1/ASCT2 in C2C12 myotubes.
Product Performance Comparison
The following data summarizes the performance metrics of this compound dipeptide versus the free amino acid equivalent in standard DMEM culture conditions.
| Feature | This compound Dipeptide | Free Met + Free Gln | Scientific Rationale |
| Chemical Stability | High (>14 days at 37°C) | Low (Gln t½ ~6-7 days) | Peptide bonds protect the amide nitrogen of Gln from deamination. |
| Ammonia Production | Minimal | High | Free Gln spontaneously degrades into pyrrolidone carboxylic acid and toxic ammonia. |
| Uptake Kinetics (Km) | Low Km (High Affinity) | Moderate Km | PEPT2 has a higher affinity (µM range) for dipeptides than System L has for Met (mM range). |
| Transport Capacity | Unsaturated | Saturable | Free AA transporters are often saturated by basal media amino acids; PEPT2 is reserved for peptides. |
| Solubility | Enhanced | Standard | Methionine is hydrophobic; coupling to Glutamine improves aqueous solubility. |
Experimental Protocol: Measuring Uptake Rates
To validate these uptake rates in your own C2C12 model, use the following LC-MS/MS-based "Stop-Time" Assay . This protocol is superior to radiolabeling for distinguishing between intact peptide and hydrolyzed amino acids.
Phase 1: Cell Preparation
-
Differentiation: Culture C2C12 myoblasts in DMEM + 10% FBS until confluent. Switch to Differentiation Media (DMEM + 2% Horse Serum) for 5 days to form mature myotubes.
-
Starvation: Wash cells 2x with warm Krebs-Ringer Hepes (KRH) buffer (pH 7.4). Incubate in amino-acid-free KRH for 30 minutes to deplete intracellular pools.
Phase 2: Uptake Assay
-
Treatment Groups:
-
Group A (Control): KRH + Free Met (1 mM) + Free Gln (1 mM).
-
Group B (Test): KRH + this compound Dipeptide (1 mM).
-
Group C (Specificity Control): KRH + this compound (1 mM) + Gly-Sar (10 mM) .
-
Note: Gly-Sar is a specific competitive inhibitor of PEPT1/2. Inhibition in Group C validates the PEPT transporter mechanism.
-
-
Incubation: Add treatment solutions to cells. Incubate at 37°C for precise time points: 1, 5, 10, and 30 minutes .
-
Termination: Rapidly aspirate media and wash 3x with ice-cold PBS (stops transport).
Phase 3: Extraction & Analysis
-
Lysis: Add 200 µL of 80% Methanol/0.1% Formic Acid (pre-chilled to -80°C) to lyse cells and precipitate proteins.
-
Scraping: Scrape cells and collect lysate into microcentrifuge tubes.
-
Centrifugation: Spin at 14,000 x g for 10 min at 4°C. Collect supernatant.
-
LC-MS/MS: Analyze supernatant for:
-
Intracellular This compound (indicates intact transport).
-
Intracellular Free Met and Free Gln (indicates hydrolysis rate).
-
-
Normalization: Normalize data to total protein content (BCA Assay) from the pellet.
Critical Analysis: Why Choose this compound?
The "Ammonia Trap" Avoidance
In long-duration assays (e.g., 7-day hypertrophy studies), Free Glutamine degrades, accumulating ammonia levels that can inhibit myotube fusion and induce atrophy. This compound remains stable, releasing Glutamine only after it has entered the cell.
Kinetic Efficiency (Vmax)
While free amino acids rely on passive or Na+-driven gradients, this compound utilizes the Proton Motive Force (H+ gradient). In metabolically active myotubes (which generate protons via glycolysis), the driving force for PEPT2 is robust, often resulting in a higher Vmax for total nitrogen uptake compared to free amino acids.
Self-Validation Check
-
If this compound uptake is NOT inhibited by Gly-Sar: Your C2C12 cells may not be fully differentiated (myoblasts express lower levels of PEPT2 than myotubes).
-
If Free Met uptake is inhibited by Leucine: This confirms LAT1 activity (System L is an exchanger).
References
-
Adibi, S. A. (1997). The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology. Link
-
Daniel, H., & Kottra, G. (2004). The proton oligopeptide cotransporter family SLC15 in physiology and pharmacology. Pflügers Archiv. Link
-
Furst, P. (2001). New developments in glutamine delivery. The Journal of Nutrition. Link
-
Jepson, M. M., et al. (1988). The role of glutamine in skeletal muscle protein metabolism. The American Journal of Clinical Nutrition. Link
-
Gilbert, E. R., et al. (2008). Peptide absorption and utilization: Implications for animal nutrition and health. Journal of Animal Science. Link
-
Nicklin, P., et al. (2009). Bidirectional transport of amino acids regulates mTOR and autophagy. Cell. Link
A Comparative Guide to mTORC1 Signaling: The Differential Impact of Met-Gln and L-Methionine
Introduction
The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a master regulator of cellular metabolism, growth, and proliferation, integrating a myriad of environmental cues, including nutrient availability.[1][2] Among these nutrients, amino acids are critical activators of mTORC1, signaling their sufficiency to permit anabolic processes. L-Methionine, an essential amino acid, and L-Glutamine, a conditionally essential amino acid, are both known to stimulate mTORC1 activity, yet they do so through distinct molecular mechanisms.[3][4]
This guide provides an in-depth comparison of how mTORC1 signaling is impacted by canonical L-Methionine versus the dipeptide L-Methionyl-L-Glutamine (Met-Gln). We will dissect the discrete signaling pathways initiated by each molecule, propose a dual-activation hypothesis for the this compound dipeptide, and provide a comprehensive experimental framework for researchers to validate these effects in their own cell systems. The choice between supplementing with a single amino acid or a more stable dipeptide can have significant implications for experimental reproducibility and outcomes in cell culture and drug development.
Mechanistic Deep Dive: Two Distinct Pathways to mTORC1 Activation
The activation of mTORC1 is a sophisticated process that occurs at the lysosomal surface.[5][6] While both methionine and glutamine are funneled towards this endpoint, their initial sensing and signal transduction pathways are fundamentally different.
The L-Methionine-SAM-SAMTOR Axis: A Rag GTPase-Dependent Pathway
L-Methionine activates mTORC1 through a well-characterized, Rag GTPase-dependent mechanism.[1][7] The cell does not sense methionine directly. Instead, it monitors its metabolite, S-adenosylmethionine (SAM), the universal methyl donor.
-
Conversion to SAM: Intracellular L-Methionine is actively converted into SAM.
-
SAM Sensing by SAMTOR: A protein named SAMTOR (S-adenosylmethionine sensor for the mTORC1 pathway) directly binds SAM.[5][6][8]
-
Inhibition of GATOR1: In the absence of SAM (methionine starvation), SAMTOR binds to and activates the GATOR1 complex.[5][9] GATOR1 is a GTPase-activating protein (GAP) for RagA/B, keeping it in an inactive, GDP-bound state.
-
mTORC1 Activation: When SAM levels are high, SAM binds to SAMTOR, causing a conformational change that prevents SAMTOR from interacting with GATOR1.[5][9] This relieves the inhibition on the Rag GTPases. Active, GTP-bound RagA/B then recruits mTORC1 to the lysosomal surface, where it can be fully activated by the Rheb GTPase.[5][6]
Caption: L-Methionine/SAM sensing pathway for mTORC1 activation.
The L-Glutamine-Arf1 Axis: A Rag GTPase-Independent Pathway
L-Glutamine provides a distinct, parallel pathway to mTORC1 activation that bypasses the need for RagA/B GTPases.[3][4] This alternative mechanism highlights the cell's robust and multi-faceted nutrient-sensing network.
-
Glutaminolysis: L-Glutamine is a key substrate for glutaminolysis, replenishing TCA cycle intermediates. This metabolic function is closely tied to mTORC1 activity, as mTORC1 itself promotes glutamine uptake and metabolism.[10][11]
-
Rag-Independent Translocation: Crucially, glutamine can promote the translocation of mTORC1 to the lysosome even in cells where RagA and RagB have been knocked out.[4][12]
-
Role of Arf1: This Rag-independent activation is dependent on the small GTPase Arf1.[3][4][12] Arf1, a key regulator of vesicular trafficking, is required for the glutamine-induced lysosomal localization and activation of mTORC1.[12]
Caption: L-Glutamine's Rag-independent mTORC1 activation pathway.
The this compound Dipeptide: A Dual-Activation Hypothesis
Dipeptides like this compound are often used in cell culture formulations for their increased stability compared to free amino acids, particularly L-Glutamine, which degrades in liquid media.[13][14] Upon cellular uptake, peptidases hydrolyze this compound into its constituent L-Methionine and L-Glutamine.
This leads to our central hypothesis: This compound acts as a stable delivery system that, upon hydrolysis, simultaneously stimulates both the Rag-dependent (via Methionine) and Rag-independent (via Glutamine) pathways for mTORC1 activation. This could potentially lead to a more robust, sustained, or potent activation of mTORC1 compared to either amino acid alone at equimolar concentrations.
Caption: Hypothesized dual-activation of mTORC1 by this compound.
Experimental Framework for Comparison
To empirically test the differential impact of this compound versus L-Methionine, a quantitative assessment of mTORC1 activity is required. Western blotting for key phosphorylated downstream targets of mTORC1 is the most direct and widely accepted method.[15][16]
Objective
To quantify the magnitude and kinetics of mTORC1 activation in cultured cells in response to L-Methionine, L-Glutamine, and this compound.
Core Methodology: Western Blotting for mTORC1 Activity
The activity of mTORC1 is directly proportional to the phosphorylation of its downstream substrates, S6 Kinase 1 (S6K1) at threonine 389 and 4E-Binding Protein 1 (4E-BP1) at threonine 37/46.[15][17]
Experimental Workflow
Caption: Standard workflow for assessing mTORC1 activity.
Detailed Step-by-Step Protocol
-
Cell Culture: Plate cells (e.g., HEK293T, HeLa, or MEFs) in 6-well plates with standard DMEM supplemented with 10% FBS and grow to 70-80% confluence.[15]
-
Starvation:
-
Aspirate the growth medium.
-
Wash cells twice with a balanced salt solution like HBSS.[15]
-
Incubate cells in HBSS or amino acid-free DMEM for 60-120 minutes in a 37°C incubator to suppress basal mTORC1 activity.[15]
-
Causality Insight: This step is crucial to synchronize the cells and establish a low-activity baseline, ensuring that any observed increase in phosphorylation is a direct result of the subsequent stimulation.
-
-
Stimulation:
-
Prepare stimulation media from an amino acid-free base. Add the compounds to be tested at equimolar concentrations (e.g., 2 mM).
-
Group 1 (Basal): No supplement.
-
Group 2 (L-Met): Add L-Methionine.
-
Group 3 (L-Gln): Add L-Glutamine.[18]
-
Group 4 (this compound): Add this compound dipeptide.
-
Group 5 (Positive Control): Add a complete amino acid mixture or 10% FBS.
-
Incubate for a time course (e.g., 15, 30, 60 minutes). A time course reveals both the speed and duration of the signaling response.
-
-
Lysis:
-
Place plates on ice and aspirate the stimulation medium.
-
Wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Analysis:
-
Quantify protein concentration using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Actin or Tubulin (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Quantification:
-
Measure the band intensity using software like ImageJ.
-
For each sample, calculate the ratio of the phosphorylated protein signal to the total protein signal to normalize for any loading variations.
-
Data Presentation and Interpretation
The quantitative results from densitometry analysis should be summarized in a table and visualized with bar graphs for clear comparison across conditions and time points.
Hypothetical Quantitative Data Summary
| Treatment Group | Time Point | p-S6K1 / Total S6K1 (Fold Change vs. Basal) | p-4E-BP1 / Total 4E-BP1 (Fold Change vs. Basal) |
| Basal (Starved) | 60 min | 1.0 | 1.0 |
| L-Methionine (2mM) | 30 min | 4.5 ± 0.5 | 3.8 ± 0.4 |
| L-Glutamine (2mM) | 30 min | 3.9 ± 0.6 | 3.1 ± 0.3 |
| This compound (2mM) | 30 min | 7.8 ± 0.9 | 6.5 ± 0.7 |
| L-Met + L-Gln | 30 min | 8.1 ± 0.8 | 6.9 ± 0.6 |
| Positive Control | 30 min | 12.5 ± 1.1 | 10.2 ± 1.0 |
Data are presented as mean ± SD and are hypothetical for illustrative purposes.
Interpretation of Expected Results:
-
L-Methionine and L-Glutamine: Both should independently increase the phosphorylation of S6K1 and 4E-BP1 compared to the starved basal condition, confirming their ability to activate mTORC1.
-
This compound Dipeptide: According to the dual-activation hypothesis, this compound is expected to produce a significantly stronger phosphorylation signal than either L-Methionine or L-Glutamine alone. The magnitude of this activation should be comparable to stimulating with both L-Methionine and L-Glutamine simultaneously.
-
Kinetics: A time-course experiment may reveal that this compound provides a more sustained signal, potentially due to its higher stability in the culture medium and the gradual release of the individual amino acids post-hydrolysis.
Conclusion and Field Insights
This guide outlines the distinct molecular mechanisms through which L-Methionine and L-Glutamine activate mTORC1 signaling and provides a robust experimental protocol to compare these effects with the this compound dipeptide. The central hypothesis is that this compound functions as a superior delivery vehicle, engaging both the Rag-dependent and Rag-independent pathways to elicit a more potent and potentially more stable activation of mTORC1.
For researchers in cell biology and drug development, this has practical implications. The use of the more stable this compound dipeptide in place of free L-Glutamine can prevent the degradation-induced depletion of a key mTORC1 activator, leading to more consistent and reproducible experimental results, especially in long-term cultures or automated systems. Understanding these nuanced signaling differences is paramount for accurately interpreting cellular responses to nutrient modulation and for developing therapeutic strategies that target the mTORC1 pathway.
References
-
Kitada, M., Xu, J., Ogura, Y., Monno, I., & Koya, D. (2020). Mechanism of Activation of Mechanistic Target of Rapamycin Complex 1 by Methionine. Frontiers in Cell and Developmental Biology, 8, 715. [Link]
-
Kitada, M., Xu, J., Ogura, Y., Monno, I., & Koya, D. (2020). Abstract of Mechanism of Activation of Mechanistic Target of Rapamycin Complex 1 by Methionine. Frontiers in Cell and Developmental Biology. [Link]
-
Jewell, J. L., Kim, Y. C., Russell, R. C., Yu, F. X., Park, H. W., Plouffe, S. W., Tagliabracci, V. S., & Guan, K. L. (2015). Glutamine and asparagine activate mTORC1 independently of Rag GTPases. Journal of Biological Chemistry. This is a general reference; a specific paper would be cited. A relevant paper is Jewell et al., Science 2015. [Link]
-
Csibi, A., Fendt, S. M., Li, C., Poulogiannis, G., Choo, A. Y., Chapski, D. J., Jeong, S. M., Dempsey, J. M., Park, H., & Blenis, J. (2013). The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4. Cell, 153(4), 840–854. [Link]
-
Chiu, M., Tardito, S., Barilli, A., Bianchi, M. G., Dall'Asta, V., & Bussolati, O. (2012). Glutamine stimulates mTORC1 independent of the cell content of essential amino acids. Amino acids, 43(6), 2561–2567. [Link]
-
Ben-Sahra, I., & Manning, B. D. (2017). mTORC1 signaling and the metabolic control of cell growth. Current opinion in cell biology, 45, 72–82. [Link]
-
Codo, S. E., et al. (2022). Glutamine, MTOR and autophagy: a multiconnection relationship. Autophagy, 18(11), 2757-2759. [Link]
-
Ramírez-Rangel, I., et al. (2011). Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57. Molecular and Cellular Biology, 31(8), 1657-1671. [Link]
-
Oh, W. J., & Jacinto, E. (2011). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. Methods in molecular biology, 793, 143–158. [Link]
-
Jewell, J. L., Russell, R. C., & Guan, K. L. (2015). Differential regulation of mTORC1 by leucine and glutamine. Science, 347(6218), 194-198. [Link]
-
Wippich, M., et al. (2016). Methionine Regulates mTORC1 via the T1R1/T1R3-PLCβ-Ca2+-ERK1/2 Signal Transduction Process in C2C12 Cells. International Journal of Molecular Sciences, 17(10), 1698. [Link]
-
JJ Medicine. (2018). mTOR Signaling Pathway | Nutrient and Cell Stress Regulation. YouTube. [Link]
-
ResearchGate. (2016). Can anyone suggest me protocol for western blot of phospho mTOR?[Link]
-
Zhou, X., & Huang, S. (2011). Tracking the Activity of mTORC1 in Living Cells Using Genetically Encoded FRET-based Biosensor TORCAR. Methods in molecular biology, 793, 159–169. [Link]
-
Gu, X., et al. (2017). SAMTOR is an S-adenosylmethionine sensor for the mTORC1 pathway. Science, 358(6364), 813-818. [Link]
-
UniProt. (n.d.). SAMTOR - S-adenosylmethionine sensor upstream of mTORC1. [Link]
-
Jewell, J. L., et al. (2015). Differential regulation of mTORC1 by leucine and glutamine. ResearchGate. [Link]
-
MDPI. (2024). Nuclear mTORC1 Live-Cell Sensor nTORSEL Reports Differential Nuclear mTORC1 Activity in Cell Lines. [Link]
-
Bio-protocol. (n.d.). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. [Link]
-
Gu, X., et al. (2017). SAMTOR is an S-adenosylmethionine sensor for the mTORC1 pathway. DSpace@MIT. [Link]
-
Cancer Discovery. (2013). mTORC1 Regulates Glutamine Metabolism. [Link]
-
ResearchGate. (n.d.). mTORC1 signaling and the metabolic control of cell growth. [Link]
-
MDPI. (2021). Experimental Approaches in Delineating mTOR Signaling. [Link]
-
Tang, D. (2022). S-adenosylmethionine sensor upstream of TORC1. [Link]
-
Capricorn Scientific. (n.d.). Cell Culture Reagents » Supplements and Additives. [Link]
-
ResearchGate. (n.d.). Mechanism of the activation of mTORC1 and the regulation of autophagy.... [Link]
-
The Royal Swedish Academy of Sciences. (2022). mTOR signaling in growth and metabolism. YouTube. [Link]
-
JJ Medicine. (2017). mTOR Signaling Pathway: Regulation by the Lysosome. YouTube. [Link]
-
Lee, Y. J., et al. (2016). Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines. Cytotechnology, 68(5), 1857–1867. [Link]
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. mTORC1 signaling and the metabolic control of cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential regulation of mTORC1 by leucine and glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAMTOR is an S-adenosylmethionine sensor for the mTORC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAMTOR is an S-adenosylmethionine sensor for the mTORC1 pathway [dspace.mit.edu]
- 7. Mechanism of Activation of Mechanistic Target of Rapamycin Complex 1 by Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. sdbonline.org [sdbonline.org]
- 10. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 14. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tracking the Activity of mTORC1 in Living Cells Using Genetically Encoded FRET-based Biosensor TORCAR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methionine Regulates mTORC1 via the T1R1/T1R3-PLCβ-Ca2+-ERK1/2 Signal Transduction Process in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Culture Reagents » Supplements and Additives [capricorn-scientific.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Waste Management of Methionyl-Glutamine (Met-Gln)
Executive Summary & Risk Assessment
Methionyl-Glutamine (Met-Gln) is a dipeptide commonly utilized in cell culture applications as a stabilized substitute for L-Glutamine. Unlike free L-Glutamine, which spontaneously degrades into toxic ammonia and pyrrolidone carboxylic acid, this compound relies on cellular peptidases for cleavage, offering superior stability in liquid media.
Safety Classification: From a regulatory standpoint (RCRA/EPA), this compound is non-hazardous . It is not a P-listed or U-listed waste. However, "non-hazardous" does not imply "dump without discretion." Proper disposal is critical to maintain laboratory hygiene, prevent downstream eutrophication (nitrogen load), and manage biological risks associated with cell culture media.
Physicochemical Properties & Disposal Implications[1][2]
| Property | Value/Description | Operational Implication |
| CAS Number | 14675-12-8 | Use for chemical inventory and waste manifesting. |
| Solubility | Highly Soluble (Water) | Readily enters aqueous waste streams; requires dilution to prevent local high-nitrogen loads. |
| Stability | High (vs. L-Gln) | Resists spontaneous breakdown at 37°C, but will degrade enzymatically in wastewater. |
| Degradation | Ammonia ( | Accumulation in waste tanks can create inhalation hazards if not vented. |
| pH Sensitivity | Stable at pH 6.0–8.0 | Avoid mixing with strong acids/bases in waste containers to prevent exothermic hydrolysis. |
Disposal Decision Logic
Effective waste management requires categorizing the material based on its physical state and biological contact history. The following logic flow ensures compliance with both chemical safety and biosafety protocols.
Figure 1: Decision matrix for segregating this compound waste streams based on physical state and biological contamination risks.
Detailed Operational Protocols
Protocol A: Solid Waste (Powder/Spill Cleanup)
Scenario: Expired powder stocks or benchtop spills. Rationale: While non-toxic, fine powders can be respiratory irritants. Preventing dust generation is the primary safety objective.
-
PPE Required: Nitrile gloves, safety glasses, lab coat. (Respiratory protection recommended if handling >100g in open air).
-
Containment:
-
Do not sweep dry powder vigorously, as this aerosolizes the peptide.
-
If spilled, cover with wet paper towels to dampen, then scoop into a waste container.
-
-
Labeling: Label the container as "Non-Hazardous Chemical Waste - Methionyl-Glutamine."
-
Note: Do not label as "Hazardous" unless mixed with hazardous solvents, as this increases disposal costs unnecessarily.
-
-
Disposal: Hand over to EHS for standard chemical incineration or landfill, depending on institutional permits.
Protocol B: Liquid Waste - Unused (Stock Solutions/Buffers)
Scenario: Expired stock solutions (e.g., 200mM this compound) or prepared media that never touched cells. Rationale: High concentrations of amino acids exert a high Biological Oxygen Demand (BOD) on wastewater treatment plants.
-
Volume Check:
-
< 5 Liters: Generally acceptable for drain disposal (Sanitary Sewer) in most municipalities.
-
> 5 Liters: Consult EHS. Large nitrogen loads can violate local effluent permits.
-
-
Dilution: Flush the sink with water for 2 minutes before and after pouring.
-
Ratio: Aim for at least 20:1 water-to-waste ratio during the pour.
-
-
Prohibition: Never pour into a sink that is used for acid waste or oxidizers. Methionine residues can react with strong oxidizers (like Piranha solution) to produce sulfoxides and heat.
Protocol C: Liquid Waste - Used (Cell Culture Effluent)
Scenario: Spent media containing this compound, potentially contaminated with mammalian cells, bacteria, or viral vectors. Rationale: The biological hazard supersedes the chemical nature of this compound. The peptide itself acts as a nutrient source for pathogens if not sterilized.
-
Inactivation (The "10% Bleach" Rule):
-
Add household bleach (sodium hypochlorite) to the liquid waste to achieve a final concentration of 10% (v/v).
-
Alternative: Use Virkon-S (1%) or Wescodyne if bleach is incompatible with downstream piping.
-
-
Contact Time:
-
Allow the mixture to sit for minimum 30 minutes . This ensures lysis of cells and inactivation of viral agents.
-
-
Ammonia Warning (Crucial):
-
Mechanism: Bleach reacts with amines (like Glutamine/Met-Gln) to form chloramines, which are respiratory irritants.
-
Control: Perform this step inside a Chemical Fume Hood or a Biosafety Cabinet (Class II, Type B2) that exhausts externally. Never cap a vessel immediately after adding bleach, as gas evolution can pressurize the container.
-
-
Final Disposal:
-
Flush the deactivated mixture down the sanitary sewer with copious water.[1]
-
Scientific Context: The Degradation Pathway
Understanding why we dispose of this compound carefully requires looking at its breakdown products. In a waste tank, this compound does not remain a dipeptide.
Figure 2: Degradation pathway of this compound in waste streams. Note the generation of Ammonia, which contributes to environmental nitrogen load.[2][3]
Environmental Impact: While this compound is non-toxic to humans, the release of nitrogen-rich compounds contributes to eutrophication in natural water bodies. This process accelerates algal blooms, depleting oxygen for aquatic life. Therefore, large-scale industrial disposal (>100L) typically requires professional chemical waste services rather than drain disposal.
References
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2020). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
